(S,E)-Tco2-peg4-cooh
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H35NO8 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h4,6,18H,1-3,5,7-17H2,(H,21,24)(H,22,23)/b6-4+/t18-/m1/s1 |
InChIキー |
YRYNJOIFSWRUJN-MJICGBHWSA-N |
異性体SMILES |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |
正規SMILES |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
(S,E)-Tco2-peg4-cooh chemical structure and properties
A Comprehensive Technical Guide to (S,E)-TCO-PEG4-COOH for Advanced Bioconjugation
This technical guide provides an in-depth overview of (S,E)-TCO-PEG4-COOH, a bifunctional linker molecule pivotal in the field of bioconjugation and drug delivery. Tailored for researchers, scientists, and professionals in drug development, this document outlines the chemical structure, physicochemical properties, and key applications of this reagent. Detailed experimental protocols and visual diagrams are included to facilitate its practical implementation in the laboratory.
Introduction
(S,E)-TCO-PEG4-COOH, also referred to as TCO-PEG4-acid, is a versatile linker that features a strained trans-cyclooctene (TCO) moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid group. The TCO group is a highly reactive dienophile that participates in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazines. This "click chemistry" reaction is characterized by its exceptionally fast kinetics and high specificity, enabling efficient and bioorthogonal conjugation in complex biological environments without the need for a catalyst.[1][2]
The PEG4 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance.[2] The terminal carboxylic acid allows for straightforward conjugation to primary amine groups on biomolecules, such as proteins and antibodies, through the formation of stable amide bonds.
Chemical Structure and Properties
The chemical structure of (S,E)-TCO-PEG4-COOH consists of three key components:
-
(S,E)-trans-Cyclooctene (TCO): The reactive group for bioorthogonal click chemistry with tetrazines. The (S,E) designation refers to the specific stereoisomer of the trans-cyclooctene ring.
-
Tetraethylene Glycol (PEG4) Spacer: A hydrophilic linker that improves solubility and reduces non-specific interactions.
-
Carboxylic Acid (-COOH): A functional group for conjugation to amine-containing molecules.
Physicochemical Properties
A summary of the key quantitative data for (S,E)-TCO-PEG4-COOH is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₅NO₈ | |
| Molecular Weight | 417.49 g/mol | |
| Purity | >95% | |
| Appearance | Colorless oil | |
| Solubility | DMSO, DCM, DMF, THF, Acetonitrile | |
| Storage Conditions | -20°C, protect from light |
Note on Stability: TCO compounds have a tendency to isomerize to the less reactive cis-cyclooctene (CCO) form over time. Therefore, long-term storage is not recommended.
Applications in Bioconjugation
The unique properties of (S,E)-TCO-PEG4-COOH make it a valuable tool for a variety of bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to antibodies for targeted cancer therapy.
-
In Vivo Imaging: The bioorthogonal nature of the TCO-tetrazine ligation is ideal for pre-targeting strategies in PET and SPECT imaging.
-
Drug Delivery: The hydrophilic PEG spacer can improve the pharmacokinetic properties of drug conjugates.
-
Functionalization of Nanoparticles: This molecule can be used to modify the surface of nanoparticles for targeted delivery and imaging applications.
Experimental Protocols
The following are generalized protocols for the use of (S,E)-TCO-PEG4-COOH in bioconjugation. Optimization may be required for specific applications.
Activation of the Carboxylic Acid Group
This protocol describes the activation of the terminal carboxylic acid of (S,E)-TCO-PEG4-COOH to an amine-reactive NHS ester.
Materials:
-
(S,E)-TCO-PEG4-COOH
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of (S,E)-TCO-PEG4-COOH in anhydrous DMF or DMSO (e.g., 10 mM).
-
Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 100 mM each).
-
To activate the carboxylic acid, mix the (S,E)-TCO-PEG4-COOH stock solution with the EDC and NHS stock solutions at a 1:1.2:1.2 molar ratio.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
The resulting activated (S,E)-TCO-PEG4-NHS ester is now ready for conjugation to an amine-containing molecule and should be used immediately.
Conjugation to an Amine-Containing Biomolecule
This protocol outlines the conjugation of the activated (S,E)-TCO-PEG4-NHS ester to a protein with primary amines (e.g., lysine residues).
Materials:
-
Activated (S,E)-TCO-PEG4-NHS ester (from Protocol 4.1)
-
Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis equipment
Procedure:
-
Add the freshly prepared activated (S,E)-TCO-PEG4-NHS ester solution to the biomolecule solution. A 5- to 20-fold molar excess of the linker is a common starting point and should be optimized.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Remove the excess, unreacted linker and byproducts using a spin desalting column or dialysis.
Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule
This protocol describes the "click" reaction between the TCO-modified biomolecule and a tetrazine-functionalized molecule.
Materials:
-
TCO-modified biomolecule (from Protocol 4.2)
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water).
-
Add the tetrazine-functionalized molecule to the purified TCO-modified biomolecule. A 1.5- to 5-fold molar excess of the tetrazine reagent is typically used.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction is typically very fast.
-
If necessary, purify the final conjugate to remove any excess tetrazine reagent using an appropriate method such as size-exclusion chromatography.
Visual Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate the key chemical reaction and experimental workflow.
Caption: TCO-Tetrazine iEDDA Reaction Pathway
Caption: Experimental Workflow for Bioconjugation
References
An In-depth Technical Guide to (S,E)-Tco2-peg4-cooh in Click Chemistry for Researchers and Drug Development Professionals
Introduction
In the rapidly evolving landscape of bioconjugation, precision and efficiency are paramount. The advent of "click chemistry" has provided researchers with a powerful toolkit for the specific and robust ligation of biomolecules. Among these reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines (Tz) and trans-cyclooctenes (TCO) has emerged as a particularly advantageous strategy due to its exceptionally fast, catalyst-free kinetics and high bioorthogonality. This technical guide focuses on a specific, yet crucial, reagent in this field: (S,E)-Tco2-peg4-cooh. This molecule, featuring a stereochemically defined trans-cyclooctene moiety, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the targeted modification of proteins, antibodies, and other biomolecules.
This guide will delve into the core mechanism of action of this compound, provide detailed experimental protocols for its application, and present quantitative data to inform experimental design. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage the power of IEDDA click chemistry for applications ranging from the development of antibody-drug conjugates (ADCs) to advanced molecular imaging agents.
Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The primary mechanism through which this compound participates in click chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction is a [4+2] cycloaddition where the electronic demands of the diene and dienophile are reversed compared to the classic Diels-Alder reaction. In this case, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich trans-cyclooctene of this compound serves as the dienophile.
The reaction proceeds through a concerted, yet asynchronous, transition state, leading to the formation of an unstable tricyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). The final product is a stable dihydropyridazine, which can further tautomerize and oxidize. The release of nitrogen gas is the sole byproduct, rendering the reaction clean and biocompatible.[1][2]
The exceptional speed of the TCO-tetrazine ligation is attributed to the high ring strain of the trans-cyclooctene, which significantly lowers the activation energy of the cycloaddition.[3] This allows the reaction to proceed rapidly at low, physiologically relevant concentrations and temperatures without the need for a cytotoxic copper catalyst, a significant advantage over other click chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
dot
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.
Stereochemistry and Reactivity
Quantitative Data
Precise kinetic data for this compound is not extensively published. However, the second-order rate constants for the reaction of various TCO derivatives with tetrazines are among the highest reported for any bioorthogonal reaction, often in the range of 10³ to 10⁶ M⁻¹s⁻¹.[3] The table below summarizes representative kinetic data for related TCO derivatives to provide a comparative context.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| trans-Cyclooctenol (axial) | 3,6-di-(2-pyridyl)-s-tetrazine | ~76,000 | 25 °C, H₂O/CH₃CN (9:1) |
| trans-Cyclooctenol (equatorial) | 3,6-di-(2-pyridyl)-s-tetrazine | ~19,000 | 25 °C, H₂O/CH₃CN (9:1) |
| (E)-Bicyclo[6.1.0]non-4-ene | 3,6-di-(2-pyridyl)-s-tetrazine | ~3,300,000 | 25 °C, MeOH |
Note: The data presented is for comparative purposes and the actual rate constant for this compound may vary depending on the specific tetrazine partner and reaction conditions.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the modification of proteins.
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the terminal carboxylic acid of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO or Activation Buffer (e.g., 10 mg/mL).
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine the this compound stock solution with a 1.5 to 2-fold molar excess of both EDC and NHS (or sulfo-NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
-
Conjugation (Proceed Immediately):
-
The activated (S,E)-Tco2-peg4-NHS ester is now ready for conjugation to an amine-containing molecule. It is crucial to use the activated linker immediately due to its limited stability in aqueous solutions.
-
dot
Caption: Experimental workflow for the activation of this compound.
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol describes the conjugation of the activated TCO linker to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activated (S,E)-Tco2-peg4-NHS ester solution (from Protocol 1)
-
Quenching Buffer (1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein is in a buffer free of primary amines (e.g., Tris or glycine). The protein concentration should typically be between 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the freshly prepared activated (S,E)-Tco2-peg4-NHS ester solution to the protein solution.
-
The molar ratio of the linker to the protein will determine the degree of labeling and should be optimized for each specific application. A starting point is a 5- to 20-fold molar excess of the linker.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the concentration of the purified TCO-modified protein using a standard protein assay (e.g., BCA).
-
The degree of labeling (DOL) can be determined using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO linker or the protein has a distinct chromophore.
-
Protocol 3: IEDDA Click Reaction with a Tetrazine-labeled Molecule
This protocol describes the bioorthogonal reaction between the TCO-modified protein and a tetrazine-functionalized molecule.
Materials:
-
Purified TCO-modified protein (from Protocol 2)
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, drug)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reaction Setup:
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water).
-
In a microcentrifuge tube, combine the TCO-modified protein with the tetrazine-functionalized molecule. A 1.1 to 2-fold molar excess of the tetrazine molecule over the TCO moieties is recommended to ensure complete reaction.
-
-
Click Reaction:
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very rapid.
-
-
Purification:
-
Purify the final conjugate from unreacted tetrazine-functionalized molecule using a desalting column or dialysis.
-
-
Characterization:
-
The final conjugate can be analyzed by SDS-PAGE, which will show a shift in molecular weight. Mass spectrometry can be used to confirm the molecular weight of the final conjugate.
-
References
- 1. interchim.fr [interchim.fr]
- 2. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (S,E)-Tco2-peg4-cooh in Bioorthogonal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S,E)-Tco2-peg4-cooh is a key reagent in the rapidly advancing field of bioorthogonal chemistry. This heterobifunctional linker molecule is specifically designed for "click chemistry" applications, enabling the precise and efficient conjugation of biomolecules in complex biological environments. Its unique structure, featuring a strained trans-cyclooctene (TCO) moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile tool for researchers in drug development, diagnostics, and fundamental biological studies.
The core utility of this compound lies in its ability to participate in the inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal reaction occurs between the electron-rich TCO group and an electron-deficient tetrazine, forming a stable covalent bond without the need for cytotoxic catalysts.[1] This reaction is exceptionally fast and highly specific, proceeding with minimal interference from native biological functional groups.
Core Components and Functionality
-
(S,E)-trans-cyclooctene (TCO): The reactive "warhead" of the molecule. The inherent ring strain of the trans-cyclooctene double bond makes it a highly reactive dienophile in the IEDDA reaction. The "(S,E)" designation refers to the specific stereochemistry of the cyclooctene ring, which influences its reactivity and stability. It is established that axial isomers of TCO derivatives generally exhibit faster reaction kinetics than their equatorial counterparts.[2][3]
-
PEG4 Spacer: A four-unit polyethylene glycol linker. This hydrophilic spacer enhances the aqueous solubility of the molecule and the resulting conjugates, which is crucial for biological applications.[4][5] It also reduces steric hindrance and potential non-specific interactions.
-
Carboxylic Acid (COOH): The attachment point for conjugation. This terminal functional group can be readily activated to react with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.
Quantitative Data Summary
The performance of this compound in bioorthogonal applications is defined by several key parameters. While specific data for this exact molecule can be limited in public literature, the following tables provide representative data for closely related TCO-PEG4 compounds to guide experimental design.
Table 1: Physicochemical Properties of TCO-PEG4-COOH
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₅NO₈ | |
| Molecular Weight | 417.49 g/mol | |
| Solubility | Soluble in DMSO, DCM, DMF. The PEG4 linker enhances solubility in aqueous media. | |
| Storage | Recommended storage at -20°C, protected from light. Not recommended for long-term storage due to potential isomerization. |
Table 2: Representative Reaction Kinetics of TCO-PEG4 with Tetrazines
| Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Source |
| Various Tetrazine Scaffolds | DPBS | 37 | 1,100 - 73,000 | |
| Methyl-substituted Tetrazines | Aqueous Media | N/A | ~1,000 | |
| Hydrogen-substituted Tetrazines | Aqueous Media | N/A | up to 30,000 | |
| 3,6-di-(2-pyridyl)-s-tetrazine | Methanol/Water (9:1) | 25 | ~2,000 |
Table 3: Stability Considerations for TCO Moieties
| Factor | Observation | Implication for this compound | Source |
| Isomerization | TCO can isomerize to the less reactive cis-cyclooctene (CCO) isomer. | Reduced reactivity over time, impacting conjugation efficiency. Long-term storage is not recommended. | |
| Thiol Reactivity | TCOs can react with thiols, which are abundant in biological systems. | Potential for off-target reactions. More sterically hindered TCOs can exhibit improved stability. | |
| Copper-Containing Proteins | Interactions with copper-containing proteins can promote isomerization. | A consideration for in vivo applications. | |
| Stereochemistry | Axial diastereomers of substituted TCOs are often more reactive but can be less stable than equatorial isomers. | The specific stereochemistry of this compound will influence its reactivity-stability profile. |
Signaling Pathways and Experimental Workflows
The versatility of this compound allows for its integration into various experimental workflows. The following diagrams, generated using the DOT language, illustrate key applications.
References
- 1. TCO-PEG4-acid TCO click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. TCO-PEG4-acid, 1802913-21-8 | BroadPharm [broadpharm.com]
- 5. interchim.fr [interchim.fr]
An In-depth Technical Guide on the Synthesis and Purification of (S,E)-TCO-PEG4-COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for (S,E)-TCO-PEG4-COOH, a bifunctional linker critical in the field of bioconjugation and drug delivery. The molecule features a strained (S,E)-trans-cyclooctene (TCO) moiety for bioorthogonal click chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for conjugation to various molecules.
Physicochemical Properties
A summary of the key physicochemical properties of TCO-PEG4-COOH is presented in Table 1. This data is essential for understanding its behavior in different solvents and for designing conjugation and purification strategies.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₃₅NO₈ | [1][2] |
| Molecular Weight | 417.5 g/mol | [1][2] |
| Appearance | Colorless oil | [3] |
| Purity | Typically ≥95% (HPLC) | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | |
| Storage Conditions | -20°C, desiccated, protected from light |
Synthesis of (S,E)-TCO-PEG4-COOH
The synthesis of (S,E)-TCO-PEG4-COOH is a multi-step process that involves the preparation of a functionalized trans-cyclooctene, followed by its conjugation to a PEG4 linker bearing a carboxylic acid. The stereochemistry of the TCO ring is crucial for its reactivity and is typically established during the synthesis of the TCO moiety.
Conceptual Synthetic Workflow
A plausible synthetic route for (S,E)-TCO-PEG4-COOH is outlined below. This workflow is based on established methods for the synthesis of TCO derivatives and their conjugation to PEG linkers.
Experimental Protocols
The following protocols provide a general framework for the synthesis of (S,E)-TCO-PEG4-COOH. These are based on analogous syntheses reported in the literature and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis of an Amine-Reactive (S,E)-TCO-NHS Ester
This protocol describes the conversion of a hydroxyl-functionalized TCO to an amine-reactive N-hydroxysuccinimide (NHS) ester.
-
Materials:
-
(S,E)-trans-cyclooct-4-enol ((S,E)-TCO-OH)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve (S,E)-TCO-OH (1 equivalent) in anhydrous DCM.
-
Add DSC (1.5 equivalents) and TEA (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S,E)-TCO-NHS ester.
-
The crude product can be purified by silica gel chromatography.
-
Protocol 2: Conjugation of (S,E)-TCO-NHS Ester to an Amino-PEG4-Acid
This protocol details the coupling of the activated TCO moiety to a PEG linker to form the final product. A similar reaction has been described for the synthesis of related compounds.
-
Materials:
-
(S,E)-TCO-NHS ester (from Protocol 1)
-
Amino-PEG4-carboxylic acid
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve amino-PEG4-carboxylic acid (1 equivalent) in anhydrous DCM or DMF.
-
Add TEA or DIPEA (1.5 equivalents) to the solution.
-
Add a solution of (S,E)-TCO-NHS ester (1.2 equivalents) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature overnight (approximately 16 hours). For sensitive reagents, the reaction can be performed on ice.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the product.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude (S,E)-TCO-PEG4-COOH.
-
Purification Methods
Purification of the final product is crucial to remove unreacted starting materials and byproducts. A multi-step purification strategy is often employed to achieve high purity.
Silica Gel Chromatography
Silica gel chromatography is a standard method for the purification of organic compounds and has been successfully used for TCO-PEG derivatives.
Protocol 3: Purification by Silica Gel Chromatography
-
Stationary Phase: Silica gel (60 Å, 40-63 µm particle size).
-
Mobile Phase: A gradient of methanol in dichloromethane (DCM) is commonly used. A typical gradient could be from 0% to 10% methanol in DCM. For acidic compounds like TCO-PEG4-COOH, the addition of a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape and reduce tailing.
-
Procedure:
-
The crude product is dissolved in a minimal amount of the mobile phase (or a stronger solvent like pure DCM) and adsorbed onto a small amount of silica gel.
-
The dried silica with the adsorbed product is loaded onto the top of a pre-packed silica gel column equilibrated with the initial mobile phase (e.g., 100% DCM).
-
The column is eluted with the gradient of methanol in DCM.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The fractions containing the pure product are combined and the solvent is removed under reduced pressure.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution purification technique that separates molecules based on their hydrophobicity. It is well-suited for the final purification of TCO-PEG4-COOH to achieve high purity (≥95%).
Protocol 4: Purification by RP-HPLC
-
Stationary Phase: A C18 reverse-phase column is typically used for small molecules and peptides.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.
-
-
Procedure:
-
The partially purified product from silica gel chromatography is dissolved in a small volume of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).
-
The solution is injected onto the C18 column.
-
A linear gradient of increasing Solvent B (e.g., 5% to 95% over 30 minutes) is used to elute the compound.
-
The elution is monitored by UV detection (e.g., at 214 nm and 254 nm).
-
Fractions corresponding to the main product peak are collected.
-
The collected fractions are analyzed for purity by analytical HPLC.
-
The pure fractions are combined and lyophilized to obtain the final (S,E)-TCO-PEG4-COOH product.
-
Application in Bioconjugation: The "Click" Reaction
The primary application of (S,E)-TCO-PEG4-COOH is in bioorthogonal "click" chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule. This reaction is exceptionally fast and specific, allowing for the efficient conjugation of molecules in complex biological media.
References
The Strategic Advantage of the PEG4 Linker in TCO Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological systems. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine. The performance of TCO reagents in these "click chemistry" applications is critically influenced by the linker connecting the TCO moiety to the biomolecule of interest. This technical guide provides an in-depth analysis of the role of the polyethylene glycol (PEG) linker, specifically the four-unit PEG (PEG4), in enhancing the properties and performance of TCO reagents.
The Pivotal Role of the PEG4 Linker
The incorporation of a PEG4 linker into TCO reagents is a strategic design choice that addresses several key challenges in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The hydrophilic and flexible nature of the PEG4 spacer imparts significant advantages in terms of solubility, stability, pharmacokinetics, and reaction efficiency.
Enhanced Solubility and Reduced Aggregation
A primary challenge in bioconjugation is the often-hydrophobic nature of small molecule payloads and the linkers themselves. This can lead to aggregation of the final conjugate, which can compromise its biological activity and lead to rapid clearance from circulation. The hydrophilic PEG4 linker creates a hydration shell around the TCO-payload moiety, significantly increasing the overall water solubility of the conjugate.[1][2][3] This enhanced solubility is crucial for:
-
Preventing Aggregation: By masking the hydrophobicity of the payload, the PEG4 linker prevents the formation of aggregates, which can lead to immunogenicity and altered pharmacokinetic profiles.[1]
-
Improving Formulability: Increased water solubility facilitates the formulation of bioconjugates in aqueous buffers for in vitro and in vivo applications.
-
Enabling Higher Drug-to-Antibody Ratios (DARs): In the context of ADCs, the hydrophilicity imparted by PEG linkers allows for the attachment of a higher number of drug molecules to an antibody without causing aggregation, potentially leading to enhanced potency.
Improved Pharmacokinetics and Biodistribution
The pharmacokinetic (PK) profile of a bioconjugate is a critical determinant of its therapeutic efficacy and safety. The PEG4 linker plays a significant role in modulating the PK properties of TCO-modified molecules. The hydrophilic nature of the PEG linker reduces non-specific interactions with serum proteins and non-target cells. This "stealth" effect leads to:
-
Prolonged Circulation Half-Life: Reduced non-specific binding and clearance result in a longer circulation time in the bloodstream.
-
Increased Area Under the Curve (AUC): A longer half-life leads to a greater overall exposure of the target tissue to the bioconjugate.
-
Reduced Off-Target Toxicity: By minimizing interactions with non-target tissues, the PEG4 linker can help to reduce the side effects of potent payloads.
While direct comparative data for TCO vs. TCO-PEG4 is limited, studies on ADCs with varying PEG linker lengths demonstrate the significant impact of PEGylation on pharmacokinetics.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker Type | Clearance Rate | Half-life (t1/2) | Area Under the Curve (AUC) | Reference |
| Non-PEGylated | Faster | Shorter | Lower | [4] |
| Short PEG (e.g., PEG4) | Slower | Longer | Higher | |
| Long PEG (e.g., PEG10K) | Slowest | Longest | Highest |
This table summarizes general trends observed in studies comparing non-PEGylated and PEGylated conjugates.
Enhanced Reaction Kinetics and Accessibility
The flexible and hydrophilic PEG4 spacer provides a physical separation between the TCO group and the biomolecule to which it is attached. This spatial separation minimizes steric hindrance, allowing for more efficient interaction between the TCO and its tetrazine reaction partner. This can lead to:
-
Increased Reaction Rates: By improving the accessibility of the TCO moiety, the PEG4 linker can facilitate faster reaction kinetics in the TCO-tetrazine ligation.
-
Higher Conjugation Yields: Reduced steric hindrance can lead to more complete and efficient conjugation, resulting in higher yields of the desired product.
A study on TCO-conjugated antibodies showed a more than 4-fold increase in TCO reactivity with the incorporation of a PEG4 chain, with the amount of active TCOs improving from 10.95% to 46.65% of the total linker modified.
Experimental Protocols
Detailed methodologies are essential for the successful application of TCO-PEG4 reagents in bioconjugation. The following are representative protocols for key experiments.
Protocol for Labeling an Antibody with TCO-PEG4-NHS Ester
This protocol describes the covalent attachment of a TCO-PEG4 linker to an antibody via the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine residues) on the antibody.
Materials:
-
Antibody of interest (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG4-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) for purification
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into an amine-free buffer such as PBS, pH 7.4.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
TCO-PEG4-NHS Ester Stock Solution:
-
Allow the vial of TCO-PEG4-NHS ester to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Purify the TCO-labeled antibody from excess reagent and byproducts using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the purified antibody-TCO conjugate.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using MALDI-TOF mass spectrometry.
-
Protocol for TCO-Tetrazine Ligation for Live-Cell Imaging
This protocol describes the "click" reaction between a TCO-labeled antibody and a tetrazine-functionalized fluorescent dye for imaging live cells.
Materials:
-
Live cells expressing the target antigen, cultured in a glass-bottom imaging dish
-
TCO-labeled antibody (prepared as in Protocol 2.1)
-
Tetrazine-functionalized fluorescent dye (e.g., Tetrazine-Cy5)
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Seed the cells in a glass-bottom imaging dish and allow them to adhere overnight.
-
-
Antibody Incubation (Pre-targeting):
-
Dilute the TCO-labeled antibody in live-cell imaging medium to a final concentration of 10-20 µg/mL.
-
Replace the culture medium with the antibody solution and incubate for 30-60 minutes at 37°C to allow for antibody binding to the target cells.
-
-
Washing:
-
Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.
-
-
TCO-Tetrazine Ligation:
-
Prepare a solution of the tetrazine-dye in imaging medium at a final concentration of 1-5 µM.
-
Add the tetrazine-dye solution to the cells.
-
-
Imaging:
-
Immediately begin imaging the cells using a fluorescence microscope. The fluorescent signal should develop rapidly as the click reaction proceeds.
-
Acquire images at different time points to monitor the labeling process.
-
Visualizing the Role and Application of PEG4-TCO Linkers
The following diagrams, created using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Caption: Experimental workflow for ADC development using a TCO-PEG4 linker.
Caption: Logical relationships of the PEG4 linker's influence on TCO reagent properties.
Conclusion
The inclusion of a PEG4 linker in TCO reagents is a critical design element that significantly enhances their performance in a wide range of bioconjugation applications. By improving solubility, reducing aggregation, optimizing pharmacokinetic properties, and increasing reaction efficiency, the PEG4 linker helps to overcome key challenges in the development of targeted therapeutics and diagnostics. For researchers and drug development professionals, a thorough understanding of the role of the PEG4 linker is essential for the rational design of next-generation bioconjugates with improved therapeutic indices.
References
An In-depth Technical Guide to TCO-Tetrazine Ligation: Principles and Applications
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has emerged as a cornerstone of bioorthogonal chemistry.[1][2][3] This "click chemistry" reaction is renowned for its exceptionally rapid kinetics, high specificity, and biocompatibility, making it an indispensable tool for researchers, scientists, and drug development professionals.[1][3] Its ability to form stable covalent bonds in complex biological environments without the need for a catalyst has propelled its use in a wide array of applications, from live-cell imaging and diagnostics to targeted drug delivery and the construction of antibody-drug conjugates (ADCs).
Core Reaction Principles
The TCO-tetrazine ligation is a multi-step process initiated by a [4+2] cycloaddition, distinguished by its unique electronic demands and irreversible nature.
Mechanism: The reaction proceeds through a two-step mechanism:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition : The reaction begins with a [4+2] cycloaddition, which is the rate-determining step. Unlike standard Diels-Alder reactions, the IEDDA reaction involves an electron-deficient diene (the 1,2,4,5-tetrazine ring) reacting with an electron-rich dienophile (the strained TCO).
-
Retro-Diels-Alder Elimination : The initial cycloaddition forms a highly unstable tricyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of dinitrogen (N₂) gas. This step drives the reaction to completion and forms a stable dihydropyridazine product, which can then tautomerize.
Reaction Kinetics
The TCO-tetrazine ligation is distinguished by having one of the fastest reaction rates among all bioorthogonal reactions, with second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹. This allows for efficient conjugation at low, biocompatible concentrations (nanomolar to micromolar), minimizing off-target effects and potential toxicity.
The reaction kinetics are primarily influenced by the electronic properties of the reactants:
-
Tetrazine Substituents : Electron-withdrawing groups on the tetrazine ring lower its Lowest Unoccupied Molecular Orbital (LUMO) energy, accelerating the reaction.
-
TCO Substituents : Electron-donating groups on the TCO moiety raise its Highest Occupied Molecular Orbital (HOMO) energy, which also increases the reaction rate. The inherent ring strain of the TCO is a major contributor to its high reactivity.
The table below provides a quantitative comparison of the TCO-tetrazine ligation's reaction kinetics against other common click chemistry reactions.
| Feature | Tetrazine-TCO Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000 | 10 - 10⁴ | ~1 |
| Biocompatibility | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity | Excellent (copper-free) |
| Reaction Conditions | Aqueous media, room temperature | Requires copper(I) catalyst | Aqueous media, room temperature |
Experimental Protocols
The following sections provide detailed methodologies for key experimental procedures involving TCO-tetrazine ligation.
This protocol outlines the steps to crosslink two proteins using TCO and tetrazine functional groups.
1. Protein Functionalization with TCO and Tetrazine
-
Materials :
-
Protein A and Protein B
-
TCO-PEGx-NHS ester and Methyl-tetrazine-PEGx-NHS ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0. Avoid buffers with primary amines like Tris.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns
-
-
Procedure for TCO-Protein A Preparation :
-
Dissolve Protein A in the reaction buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10-20 mM stock solution of TCO-PEGx-NHS ester in anhydrous DMSO.
-
Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
(Optional) Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubating for 5-10 minutes.
-
Purify the TCO-labeled protein by removing excess TCO-NHS ester using a spin desalting column equilibrated with PBS.
-
-
Procedure for Tetrazine-Protein B Preparation :
-
Follow the same procedure as above, substituting TCO-PEGx-NHS ester with Methyl-tetrazine-PEGx-NHS ester.
-
2. TCO-Tetrazine Ligation
-
Procedure :
-
Mix the purified TCO-Protein A and Tetrazine-Protein B in a 1:1 molar ratio in PBS. A slight excess (1.05-1.5 molar equivalents) of one component can be used to ensure the complete reaction of the other.
-
Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C with a longer incubation time.
-
The final protein-protein conjugate is now ready for use.
-
3. Reaction Monitoring
-
The progress of the ligation can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorbance peak, which typically falls between 510 and 550 nm.
Applications in Drug Development
The superior characteristics of the TCO-tetrazine ligation have made it a vital tool in modern drug development and chemical biology.
-
Antibody-Drug Conjugates (ADCs) : The stability and specificity of the TCO-tetrazine linkage are ideal for constructing ADCs, where a cytotoxic drug is attached to a tumor-targeting antibody. This ensures precise drug delivery to cancer cells while minimizing systemic toxicity.
-
Pretargeted Imaging and Therapy : This two-step approach separates the targeting and therapeutic/imaging steps. First, a TCO-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from circulation. Subsequently, a much smaller, rapidly clearing tetrazine-labeled imaging agent or radiopharmaceutical is administered, which "clicks" with the TCO-antibody at the target site, providing a high-contrast image or localized therapeutic effect.
-
Click-to-Release Systems : This strategy uses the TCO-tetrazine reaction to trigger the release of a therapeutic agent. A drug is linked to a TCO molecule through a self-immolative linker. Upon reaction with a tetrazine, the subsequent electronic rearrangement cleaves the linker, releasing the active drug at the desired location. This approach is being explored for targeted prodrug activation.
References
(S,E)-Tco2-peg4-cooh solubility and stability characteristics
An In-depth Technical Guide on the Core Solubility and Stability Characteristics of (S,E)-Tco2-peg4-cooh
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as TCO-PEG4-acid, is a heterobifunctional linker integral to the field of bioconjugation and click chemistry. It features a strained trans-cyclooctene (TCO) moiety, which participates in exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazine partners. The molecule also contains a four-unit polyethylene glycol (PEG) spacer to enhance aqueous solubility and a terminal carboxylic acid for conjugation to amine-containing biomolecules. This guide provides a comprehensive overview of its solubility and stability characteristics, complete with experimental protocols and logical workflows to aid in its effective application.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₀H₃₅NO₈ |
| Molecular Weight | 417.49 g/mol [1] |
| Appearance | Colorless to slightly yellow oil[1] |
| Purity | >95% (typically assessed by HPLC)[1] |
Solubility Characteristics
The solubility of this compound is a critical parameter for its use in bioconjugation reactions, which are often performed in aqueous buffers. The inclusion of a hydrophilic PEG4 spacer is designed to improve its solubility in aqueous media[2].
Qualitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent Type | Solvent | Solubility |
| Organic Solvents | Dimethyl sulfoxide (DMSO) | Soluble[2] |
| Dimethylformamide (DMF) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Chloroform | Soluble | |
| Aqueous Buffers | Water, PBS, Tris, HEPES | The PEG4 spacer enhances solubility in aqueous media, but quantitative data is not readily available. It is recommended to determine the solubility for specific applications. |
Experimental Protocol for Determining Aqueous Solubility
A standard "shake-flask" method can be employed to determine the precise solubility of this compound in a specific aqueous buffer.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a microcentrifuge tube or glass vial.
-
Equilibration: Tightly cap the tubes and place them on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the undissolved solid.
-
Sample Collection and Preparation: Carefully collect a known volume of the clear supernatant. Dilute the sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS), to determine the concentration of the dissolved compound.
References
An In-depth Technical Guide to the Safety and Handling of (S,E)-Tco2-peg4-cooh
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for (S,E)-Tco2-peg4-cooh, a bifunctional linker molecule integral to advancements in bioconjugation and targeted drug delivery. The content herein is intended for professionals in research and development who are utilizing this compound in their experimental workflows.
This compound is a key reagent in the field of "click chemistry," a set of powerful, specific, and biocompatible reactions. This molecule features a strained (S,E)-trans-cyclooctene (TCO) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid (COOH) functional group. The TCO moiety enables rapid and specific bioorthogonal ligation with tetrazine-functionalized molecules through an inverse electron demand Diels-Alder (iEDDA) reaction.[1][2][3] The PEG4 spacer enhances aqueous solubility and reduces steric hindrance, while the carboxylic acid provides a versatile handle for conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides.
Core Properties and Specifications
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.
Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₅NO₈ | [4] |
| Molecular Weight | 417.49 g/mol | [4] |
| Appearance | Not explicitly stated, likely a solid or oil | - |
| Solubility | Soluble in DMSO, DCM, DMF |
Storage and Stability
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C | |
| Storage Conditions | Store in a dry and dark place. | |
| Stability | The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time. Long-term storage is not recommended. |
Safety and Handling Guidelines
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on data for the structurally similar compound, (S,E)-TCO2-PEG4-NHS ester. It is imperative to handle this compound in a laboratory setting with appropriate personal protective equipment (PPE).
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any dust or aerosols.
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | In case of contact, immediately wash the affected area with soap and plenty of water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. |
| Ingestion | If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: May produce carbon oxides and nitrogen oxides upon combustion.
-
Special Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleaning: Absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for chemical waste disposal.
Experimental Protocols
The primary application of this compound is in bioconjugation. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on an antibody), thereby attaching the TCO-PEG4 moiety to the biomolecule. This "TCO-tagged" biomolecule can then be reacted with a tetrazine-functionalized molecule in a highly specific and efficient click chemistry reaction.
General Protocol for Antibody Conjugation
This protocol outlines the steps for activating the carboxylic acid of this compound and conjugating it to an antibody.
Materials:
-
This compound
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
In a reaction tube, combine the desired amount of this compound stock solution with the EDC and NHS solutions. A molar excess of EDC and NHS over the linker is recommended (e.g., 2-5 fold excess).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature. This creates an amine-reactive NHS ester.
-
-
Conjugation to Antibody:
-
Add the activated this compound solution to the antibody solution. The optimal molar ratio of linker to antibody should be determined empirically, but a 5-20 fold molar excess is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the conjugation mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Visualized Workflows and Reactions
To further elucidate the application of this compound, the following diagrams illustrate the key processes.
The diagram above outlines the sequential steps for conjugating this compound to an antibody, from activation to purification.
This diagram illustrates the bioorthogonal "click" reaction between the TCO group of the linker and a tetrazine-functionalized molecule, which proceeds rapidly to form a stable covalent bond. This reaction is the cornerstone of the utility of this compound in creating precisely defined bioconjugates.
References
Methodological & Application
Application Notes and Protocols for Antibody Conjugation Using (S,E)-Tco2-peg4-cooh
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of antibodies with (S,E)-Tco2-peg4-cooh. This heterobifunctional linker enables a two-step conjugation strategy, leveraging the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) moiety.
The this compound linker contains a terminal carboxylic acid (-COOH) group for covalent attachment to primary amines (e.g., lysine residues) on the antibody surface. This is typically achieved through activation of the carboxylic acid using carbodiimide chemistry to form a reactive ester, which then readily couples with the antibody. The polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance. Once the antibody is functionalized with the TCO group, it can be specifically and efficiently conjugated to a molecule of interest that has been modified with a tetrazine.
Experimental Workflow Overview
The overall process involves a two-stage conjugation strategy. First, the carboxylic acid of this compound is activated and subsequently conjugated to the antibody. The second stage is the bioorthogonal "click" reaction between the TCO-modified antibody and a tetrazine-functionalized payload.
Application Notes and Protocols for Protein Labeling with (S,E)-Tco2-peg4-cooh
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (S,E)-Tco2-peg4-cooh for labeling proteins. This bifunctional linker enables a two-step conjugation strategy, leveraging both traditional amine chemistry and bioorthogonal "click chemistry" for the precise construction of well-defined bioconjugates.
Introduction to this compound
This compound is a chemical linker composed of three key components:
-
Trans-cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine (Tz) partners. This bioorthogonal "click chemistry" reaction is exceptionally fast and selective, proceeding efficiently in complex biological media without interfering with native biochemical processes.[1][2][3]
-
Polyethylene Glycol (PEG4): A short, hydrophilic four-unit polyethylene glycol spacer. The PEG moiety enhances the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes non-specific binding.[2][4]
-
Carboxylic Acid (COOH): A terminal functional group that can be activated to form a stable amide bond with primary amines, such as the side chains of lysine residues on the surface of proteins.
This unique combination of functionalities allows for a modular and flexible approach to bioconjugation, with applications in antibody-drug conjugates (ADCs), in vivo imaging, and targeted therapies.
Principle of the Labeling Method
The labeling of a protein with this compound is a two-stage process:
-
Activation and Amine Coupling: The carboxylic acid group of this compound is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a more stable, amine-reactive NHS ester. This activated linker is then reacted with the target protein, where it forms covalent amide bonds with accessible primary amines (e.g., lysine residues and the N-terminus). The result is a TCO-modified protein.
-
Bioorthogonal "Click" Reaction: The TCO-modified protein can then be specifically and efficiently conjugated to a molecule of interest that has been functionalized with a tetrazine group. The iEDDA reaction between the TCO on the protein and the tetrazine on the molecule of interest forms a stable covalent bond.
Below is a diagram illustrating the chemical activation and conjugation pathway.
Caption: Chemical pathway for protein labeling with this compound.
Experimental Protocols
This section provides detailed methodologies for labeling a target protein with this compound and subsequent conjugation to a tetrazine-modified molecule.
Protocol 1: Generation of a TCO-Labeled Protein
This protocol describes the activation of the carboxylic acid on this compound and its conjugation to primary amines on a protein.
Materials:
-
Target Protein
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5. Ensure the buffer is free of primary amines like Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 50 mM Glycine.
-
Desalting spin columns or dialysis cassettes for purification.
Procedure:
-
Protein Preparation:
-
If the protein solution contains amine-containing buffers or stabilizers, exchange the protein into the Conjugation Buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL in ice-cold Conjugation Buffer.
-
-
Reagent Preparation (Prepare immediately before use):
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with EDC and NHS/Sulfo-NHS stock solutions. A common molar ratio is 1:2:5 (TCO-acid:EDC:NHS).
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the freshly activated linker solution to the protein solution. The molar excess of the linker to the protein will determine the degree of labeling and should be optimized. A starting point is a 10- to 20-fold molar excess of the linker over the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the TCO-Labeled Protein:
-
Remove excess, unreacted labeling reagent and byproducts using a desalting spin column or dialysis against the desired storage buffer (e.g., PBS).
-
The purified TCO-labeled protein can be stored at 4°C for immediate use or at -20°C or -80°C for long-term storage.
-
Protocol 2: "Click" Reaction with a Tetrazine-Functionalized Molecule
This protocol describes the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-containing molecule.
Materials:
-
Purified TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule of interest
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., size-exclusion chromatography) as appropriate for the final conjugate size.
Procedure:
-
Reaction Setup:
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water).
-
In a microcentrifuge tube, combine the purified TCO-labeled protein with the tetrazine-functionalized molecule. A 1.5 to 5-fold molar excess of the tetrazine molecule over the TCO-protein is recommended to ensure complete reaction.
-
-
"Click" Reaction:
-
Incubate the reaction mixture for 30-120 minutes at room temperature or at 4°C. The reaction is often complete within 30-60 minutes due to the fast kinetics.
-
-
Purification of the Final Conjugate:
-
If necessary, purify the final conjugate to remove any unreacted tetrazine-functionalized molecule using a suitable method such as size-exclusion chromatography.
-
Data Presentation
The following tables summarize key quantitative parameters for the labeling reactions.
| Parameter | Recommended Range | Purpose |
| Protocol 1: TCO Labeling | ||
| Protein Concentration | 1-10 mg/mL | To favor the acylation reaction over hydrolysis of the NHS ester. |
| Molar Excess of Linker | 10-20 fold | To achieve a sufficient degree of labeling; may require optimization. |
| Reaction pH (Conjugation) | 7.2-9.0 | To ensure primary amines are deprotonated and reactive. |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | To allow for efficient conjugation. |
| Quenching Reagent Conc. | 50-100 mM | To consume unreacted NHS esters and stop the reaction. |
| Protocol 2: "Click" Reaction | ||
| Molar Excess of Tetrazine | 1.05-5 fold | To drive the reaction to completion. |
| Reaction Time | 30-120 minutes at RT | The reaction is typically very fast. |
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for protein labeling with this compound and subsequent conjugation.
Caption: Experimental workflow for TCO-PEG4-COOH mediated protein conjugation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive NHS ester | Prepare EDC and NHS/Sulfo-NHS solutions fresh and avoid moisture. |
| Competing nucleophiles in buffer | Ensure the protein is in an amine-free buffer (e.g., PBS). | |
| Suboptimal pH | Ensure the conjugation reaction pH is between 7.2 and 9.0. | |
| Protein Aggregation | High degree of labeling | Reduce the molar excess of the labeling reagent to minimize surface hydrophobicity. |
| Protein instability | Lower the reaction temperature to 4°C and/or reduce the reaction time. | |
| Solvent shock | Add the DMSO stock of the linker to the protein solution slowly while vortexing. | |
| No "Click" Reaction | Inactive TCO-protein | Ensure the TCO-linker has been stored properly to prevent isomerization. TCO compounds are not recommended for long-term storage. |
References
Application Notes and Protocols for (S,E)-Tco2-peg4-cooh in Live Cell Imaging
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (S,E)-Tco2-peg4-cooh for advanced live cell imaging applications. This reagent is a key component in a powerful two-step labeling strategy based on bioorthogonal chemistry.
Introduction
This compound is a heterobifunctional linker designed for the "pre-targeting" approach in live cell imaging. It incorporates three essential components:
-
(S,E)-Tco2 (trans-cyclooctene): A strained alkene that serves as the reactive handle for a highly specific and rapid bioorthogonal "click chemistry" reaction.
-
peg4 (Polyethylene Glycol, 4 units): A short, hydrophilic spacer that enhances the water solubility of the molecule, reduces non-specific binding, and minimizes aggregation.
-
-cooh (Carboxylic Acid): A terminal functional group that allows for the covalent conjugation of this linker to a biomolecule of interest (e.g., an antibody, protein, or small molecule ligand) through primary amines like those on lysine residues.
The core of this technology is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety. This reaction is exceptionally fast and highly selective, proceeding efficiently under physiological conditions without the need for toxic catalysts, making it ideal for applications in living systems[1][2][3][4].
Principle of the Technology
The use of this compound in live cell imaging follows a two-step pre-targeting strategy[3]:
-
Pre-targeting Step: A biomolecule of interest is first conjugated with this compound. This TCO-modified biomolecule is then introduced to live cells, where it binds to its specific target. Unbound conjugate is washed away.
-
Labeling Step: A tetrazine-conjugated imaging probe (e.g., a fluorescent dye) is added to the cells. The tetrazine rapidly and specifically "clicks" with the TCO group on the targeted biomolecule, forming a stable covalent bond and enabling visualization.
This approach offers significant advantages, including high specificity, rapid labeling, and the ability to use fluorogenic tetrazines that increase in fluorescence upon reaction, thereby reducing background noise.
Applications in Live Cell Imaging
The versatility of the TCO-tetrazine ligation enables a wide range of live cell imaging applications:
-
Protein Labeling and Tracking: Study the localization, trafficking, and dynamics of specific proteins by conjugating this compound to an antibody or a protein-specific ligand.
-
Glycan and Lipid Imaging: Investigate the distribution and dynamics of glycans and lipids by metabolically incorporating TCO-modified precursors into cellular pathways.
-
Receptor Trafficking Studies: Monitor the internalization, recycling, and degradation pathways of cell surface receptors upon ligand binding.
-
Drug Target Engagement: Visualize the interaction of a drug candidate with its cellular target in real-time.
-
Spatiotemporal Control: With the use of photo-caged tetrazines, it is possible to achieve light-activated, spatiotemporally controlled labeling of TCO-modified biomolecules.
Quantitative Data
The following table summarizes key quantitative parameters for the TCO-tetrazine ligation, providing a reference for experimental design.
| Parameter | Typical Value Range | Notes |
| Second-Order Rate Constant | > 70 M⁻¹s⁻¹ to > 50,000 M⁻¹s⁻¹ | Highly dependent on the specific tetrazine and TCO derivatives used. The reaction is among the fastest bioorthogonal reactions. |
| Typical TCO-Biomolecule Concentration | 1 - 10 µM | Optimal concentration should be determined empirically for each cell type and target. |
| Typical Tetrazine-Fluorophore Concentration | 1 - 10 µM | Higher concentrations may increase background signal. |
| Incubation Time for Labeling | 5 - 60 minutes | The rapid kinetics allow for short incubation times. |
| Optimal Reaction pH | 7.2 - 8.5 | The reaction is efficient at physiological pH. |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific cell type and biomolecule of interest.
Protocol 1: Activation of this compound and Conjugation to a Biomolecule (e.g., an Antibody)
This protocol describes the activation of the carboxylic acid on this compound to an NHS ester for subsequent conjugation to primary amines on a biomolecule.
Materials:
-
This compound
-
Antibody or other amine-containing biomolecule in an amine-free buffer (e.g., PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., desalting column) for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
Immediately before use, prepare fresh 10 mg/mL stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine this compound with EDC and NHS. A common molar ratio is 1:1.2:1.2 (this compound:EDC:NHS).
-
Incubate at room temperature for 30 minutes to generate the NHS ester. It is recommended to use the activated linker immediately.
-
-
Conjugation to Biomolecule:
-
Add the freshly activated (S,E)-Tco2-peg4-NHS ester solution to your biomolecule solution. The molar excess of the linker to the biomolecule should be optimized but a starting point of 5-10 fold molar excess is common.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the TCO-conjugated biomolecule from excess linker and byproducts using a desalting column or dialysis.
-
Protocol 2: Pre-targeting and Live Cell Imaging
This protocol outlines the steps for labeling a target in live cells using the TCO-conjugated biomolecule and a tetrazine-fluorophore.
Materials:
-
Live mammalian cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
TCO-conjugated biomolecule (from Protocol 1)
-
Tetrazine-conjugated fluorophore
-
Imaging Buffer (e.g., phenol red-free medium or HBSS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Seed cells on a glass-bottom dish or chamber slide and allow them to adhere and grow to the desired confluency.
-
-
Pre-targeting:
-
Replace the culture medium with fresh medium containing the TCO-conjugated biomolecule at an optimized concentration (e.g., 1-10 µM).
-
Incubate for a sufficient time to allow binding to the target (e.g., 1-4 hours). This will depend on the specific biomolecule and target.
-
Wash the cells three times with pre-warmed complete cell culture medium to remove any unbound TCO-conjugate.
-
-
Labeling with Tetrazine-Fluorophore:
-
Incubate the cells with a solution of the tetrazine-fluorophore in complete cell culture medium at an optimized concentration (e.g., 1-10 µM).
-
Incubate for 5-60 minutes at 37°C.
-
Wash the cells twice with pre-warmed complete cell culture medium.
-
-
Live Cell Imaging:
-
Replace the final wash with pre-warmed Imaging Buffer.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore. Acquire images using minimal exposure time and laser power to reduce phototoxicity.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Inefficient conjugation of TCO to biomolecule. Inaccessible TCO on the target. Low concentration of labeling reagents. | Confirm conjugation using analytical methods (e.g., mass spectrometry). Ensure the TCO moiety is accessible on the protein. Increase the concentration of the TCO-biomolecule or tetrazine-fluorophore, or increase incubation times. |
| High Background Fluorescence | Incomplete removal of unbound reagents. Non-specific binding of the TCO-biomolecule or tetrazine-fluorophore. | Increase the number and duration of washing steps. Include a blocking agent (e.g., BSA) during incubations. Decrease the concentration of the labeling reagents. |
| Cell Toxicity | High concentration of labeling reagents or DMSO. | Perform a dose-response curve to find the optimal, non-toxic concentration. Ensure the final DMSO concentration is below 0.1%. |
| Photobleaching | High excitation light intensity or long exposure times. | Reduce the excitation light intensity and/or exposure time. Use an anti-fade reagent if compatible with live cell imaging. |
Visualizations
Caption: Experimental workflow for live-cell imaging using a pre-targeting approach.
Caption: The inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction.
Caption: Visualization of ligand-induced receptor dimerization and internalization.
References
Application Notes and Protocols: In Vivo TCO-Tetrazine Click Chemistry
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz) is a cornerstone of in vivo bioorthogonal chemistry.[1] This "click chemistry" ligation is prized for its exceptionally fast reaction kinetics, with second-order rate constants reported to exceed 800 M⁻¹s⁻¹ and reaching up to 10⁷ M⁻¹s⁻¹.[2][3] Crucially, the reaction proceeds rapidly at physiological conditions without the need for cytotoxic catalysts (like copper), making it highly biocompatible and ideal for applications in living organisms.[2][4] The high specificity of the TCO-tetrazine pairing prevents cross-reactivity with endogenous biomolecules, ensuring that the reaction occurs exclusively between the designated partners. These features have propelled the use of TCO-tetrazine chemistry in advanced biomedical strategies, including pre-targeted imaging and therapy, controlled drug release, and multi-target cancer treatments.
Application Note 1: Pre-targeted Imaging and Radioimmunotherapy (PRIT)
Pre-targeting is a multi-step strategy that decouples the delivery of a targeting agent (e.g., an antibody) from the delivery of an imaging or therapeutic payload (e.g., a radionuclide). This approach leverages the long circulation time and high specificity of antibodies to achieve tumor accumulation, followed by the administration of a small, rapidly clearing tetrazine-linked payload. The in vivo click reaction at the target site concentrates the payload, while the unbound, fast-clearing tetrazine is quickly eliminated from the body. This significantly enhances target-to-background ratios for imaging and reduces systemic radiation exposure in therapy compared to conventional directly labeled radioimmunoconjugates.
Caption: Workflow for in vivo pre-targeted imaging and therapy.
Quantitative Data: Pre-targeted Radioimmunotherapy
The following table summarizes biodistribution data from a study using a TCO-modified anti-CA19.9 antibody (5B1-TCO) and a ¹⁷⁷Lu-labeled tetrazine for PRIT in a pancreatic cancer xenograft model.
| Time Post-Injection (¹⁷⁷Lu-DOTA-PEG₇-Tz) | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) | Tumor-to-Blood Ratio |
| 4 h | 4.6 ± 0.8 | 1.1 ± 0.2 | 0.8 ± 0.1 | 1.9 ± 0.4 | 4.2 |
| 24 h | 10.9 ± 2.5 | 0.2 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 | 54.5 |
| 72 h | 12.0 ± 5.3 | 0.1 ± 0.0 | 0.4 ± 0.1 | 0.4 ± 0.1 | 120.0 |
| 120 h | 16.8 ± 3.9 | 0.1 ± 0.0 | 0.4 ± 0.1 | 0.3 ± 0.1 | 168.0 |
%ID/g = percentage of injected dose per gram of tissue. Data from a study in mice bearing BxPC3 human pancreatic cancer xenografts.
Experimental Protocol: Pre-targeted PET Imaging
This protocol is a representative example for pre-targeted PET imaging of tumor-bearing mice.
-
Animal Model:
-
Establish tumor xenografts (e.g., LS174T or BxPC3) by subcutaneously injecting cancer cells into the flank of immunocompromised mice.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³) before starting the experiment.
-
-
Step 1: Administration of TCO-Antibody:
-
Administer the TCO-modified antibody (e.g., 200 µg of 5B1-TCO) intravenously (i.v.) via the tail vein.
-
Allow the antibody to circulate and accumulate at the tumor site for a predetermined period, typically 24 to 72 hours, to allow for clearance of unbound antibody from the bloodstream.
-
-
Step 2: Administration of Radiolabeled Tetrazine:
-
Prepare the radiolabeled tetrazine probe (e.g., Al[¹⁸F]NOTA-labeled tetrazine or ¹¹¹In-DOTA-Tz).
-
Inject the radiolabeled tetrazine (e.g., ~5.55 MBq or 150 µCi) intravenously.
-
-
Step 3: PET/CT Imaging and Biodistribution:
-
Perform PET/CT imaging at various time points post-injection of the tetrazine probe (e.g., 1, 2, and 4 hours).
-
For biodistribution studies, euthanize cohorts of mice at designated time points.
-
Harvest tumors, blood, and major organs.
-
Weigh the tissues and measure radioactivity using a gamma counter.
-
Calculate the tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g).
-
Application Note 2: "Click-to-Release" Drug Delivery
The "click-to-release" strategy utilizes the TCO-tetrazine reaction to trigger the cleavage of a linker, uncaging and activating a therapeutic agent at a specific site. In this approach, a potent drug is conjugated to a TCO-containing linker, rendering it inactive. Upon reaction with a systemically or locally administered tetrazine, the TCO linker undergoes an elimination reaction, releasing the active drug. This allows for targeted drug activation, potentially minimizing systemic toxicity and enhancing the therapeutic window.
Caption: Mechanism of "Click-to-Release" for targeted drug activation.
Quantitative Data: Factors Influencing In Vivo Ligation
Successful in vivo ligation depends on the physicochemical properties of the tetrazine probe. A study investigating 45 different tetrazine derivatives identified key parameters for efficient pre-targeting.
| Tetrazine Property | Observation for Successful Pre-targeting | Rationale |
| Second-Order Rate Constant (k₂) | >50,000 M⁻¹s⁻¹ | Ensures the click reaction is rapid enough to occur efficiently at low in vivo concentrations before the probe is cleared. |
| Lipophilicity (clogD₇.₄) | < -3.0 | Low lipophilicity (high hydrophilicity) prevents non-specific tissue uptake and promotes rapid renal clearance of unbound probe, improving target-to-background ratios. |
Experimental Protocol: In Vivo Click-to-Release
This protocol provides a general framework for evaluating a click-to-release system in a tumor model.
-
Reagent Preparation:
-
Synthesize the TCO-caged prodrug, often conjugated to a targeting moiety like an antibody or nanoparticle (e.g., CC49-TCO-Dox).
-
Synthesize the tetrazine activator molecule.
-
-
Animal Model and Dosing:
-
Establish tumor xenografts in mice as described previously.
-
Administer the TCO-prodrug conjugate intravenously and allow it to accumulate at the tumor site (e.g., 24-72 hours).
-
Administer the tetrazine activator intravenously. Dosing will be dependent on the reactivity and clearance properties of the specific tetrazine used.
-
-
Efficacy Evaluation:
-
Monitor tumor volume over time using caliper measurements and compare with control groups (e.g., vehicle only, ADC only, tetrazine only).
-
Assess animal body weight as an indicator of systemic toxicity.
-
At the end of the study, tumors can be excised for histological or biomarker analysis (e.g., assays for apoptosis).
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
To confirm drug release, collect blood samples at various time points after tetrazine administration.
-
Analyze plasma for concentrations of the caged prodrug, the released active drug, and the tetrazine activator using LC-MS/MS.
-
Tumor and tissue samples can also be homogenized and analyzed to determine local drug concentrations.
-
Application Note 3: In Vivo Dual-Targeting Cancer Therapy
TCO-tetrazine chemistry enables novel therapeutic strategies such as creating dual-targeting antibody constructs in vivo. By modifying two different antibodies—one with TCO and the other with tetrazine—that target distinct cancer cell receptors, sequential administration can lead to an in vivo click reaction at the tumor surface. This creates a larger, dual-targeting complex that can enhance antibody internalization, improve drug delivery for antibody-drug conjugates (ADCs), and potentially overcome resistance mechanisms associated with single-antigen targeting.
Caption: In vivo antibody clicking for dual-receptor targeting on a cancer cell.
Experimental Protocol: In Vivo Antibody-ADC Click
This protocol is adapted from a study demonstrating enhanced ADC efficacy through in vivo click chemistry.
-
Antibody Conjugation:
-
Conjugate the first targeting antibody (e.g., Trastuzumab) with a TCO-NHS ester.
-
Conjugate the second antibody or ADC (e.g., an EGFR-targeting antibody) with a Tetrazine-NHS ester.
-
Purify the conjugates using size-exclusion chromatography. Characterize the drug-to-antibody ratio (DAR) and click-moiety-to-antibody ratio using mass spectrometry.
-
-
Animal Model and Dosing Schedule:
-
Use tumor models that express both target antigens (e.g., HER2 and EGFR).
-
Day 0: Administer the TCO-modified antibody intravenously.
-
Day 1 (or later): Administer the tetrazine-modified antibody or ADC intravenously. The time lag allows for the first antibody to localize to the tumor.
-
-
In Vivo Validation of Click Reaction:
-
To confirm the in vivo ligation, one of the antibodies can be radiolabeled (e.g., with ⁶⁴Cu).
-
Perform PET imaging after the sequential injections. Increased tumor accumulation of the radiolabel in the dual-injection group compared to controls (single antibody injection) validates the in vivo click reaction.
-
-
Therapeutic Efficacy Study:
-
Establish cohorts of tumor-bearing mice.
-
Treatment Groups:
-
Vehicle Control
-
ADC-Tz alone
-
Antibody-TCO alone
-
Unconjugated ADC + Antibody
-
Sequential injection: Antibody-TCO followed by ADC-Tz
-
-
Monitor tumor growth and body weight for 3-4 weeks.
-
Analyze the results to determine if the in vivo clicked combination therapy provides superior anti-tumor efficacy compared to monotherapy or a simple combination of unconjugated antibodies.
-
References
Application Notes & Protocols: (S,E)-Tco2-peg4-cooh in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Antibody-Drug Conjugates (ADCs) represents a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies (mAbs) with the cell-killing power of potent cytotoxic drugs. The linker connecting these two components is paramount to the ADC's success, influencing its stability, pharmacokinetics, and efficacy. (S,E)-Tco2-peg4-cooh is a state-of-the-art heterobifunctional linker designed for a highly efficient, two-step conjugation strategy based on bioorthogonal click chemistry.
This linker leverages the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz), a reaction renowned for its exceptional speed, high specificity, and biocompatibility.[1][2] The reaction proceeds rapidly in aqueous environments without the need for a catalyst, forming a stable covalent bond.[2][3]
The this compound linker comprises three key functional units:
-
(S,E)-Tco2: A strained trans-cyclooctene moiety that serves as the highly reactive handle for the "click" reaction with a tetrazine-modified payload.[4]
-
PEG4: A hydrophilic 4-unit polyethylene glycol spacer that enhances the solubility of the conjugate, reduces the potential for aggregation, and can improve overall pharmacokinetic properties.
-
COOH: A terminal carboxylic acid group that enables covalent attachment to the antibody, typically via activation to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines (e.g., lysine residues) on the antibody surface.
These application notes provide a comprehensive guide to utilizing this compound for the creation of next-generation ADCs, complete with detailed protocols, data tables, and workflow visualizations.
Principle of the Method
The ADC synthesis using this compound follows a two-stage process. This strategy decouples the antibody and drug modification steps, allowing for greater control and characterization at each stage.
-
Antibody Modification: The carboxylic acid group of the linker is first activated (e.g., using EDC and NHS) to form a highly reactive NHS ester. This activated linker is then conjugated to the antibody, forming stable amide bonds with solvent-accessible lysine residues. The result is a TCO-functionalized antibody (Ab-TCO).
-
Bioorthogonal Ligation: The Ab-TCO conjugate is then "clicked" to a pre-prepared tetrazine-modified cytotoxic drug (Tz-Drug). The IEDDA reaction proceeds rapidly and specifically, yielding the final ADC.
This modular approach offers significant advantages over single-step conjugation methods, including the potential for more precise control over the drug-to-antibody ratio (DAR) and the ability to use a common Ab-TCO intermediate with various Tz-Drugs.
Data Presentation
The following tables summarize typical quantitative parameters and expected results for ADC development using this methodology. Values are representative and may require optimization for specific antibody and drug combinations.
Table 1: Reaction Parameters and Typical Molar Ratios
| Parameter | Stage 1: Antibody Modification | Stage 2: Bioorthogonal Ligation | Reference(s) |
|---|---|---|---|
| Reactant Molar Ratio | 5-20 fold molar excess of TCO-Linker to Antibody | 1.5-5 fold molar excess of Tz-Drug to TCO sites | |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.5-8.5 | Phosphate Buffered Saline (PBS), pH 6.5-7.5 | |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room Temperature (20-25°C) | |
| Reaction Time | 30-120 minutes | 10-60 minutes |
| Quenching Agent | Tris buffer or Hydroxylamine (50-100 mM final) | N/A (reaction goes to completion) | |
Table 2: Expected ADC Characteristics & Analytical Methods
| Characteristic | Typical Result | Analytical Method | Reference(s) |
|---|---|---|---|
| Linker-to-Antibody Ratio (LAR) | 2 - 8 | Mass Spectrometry (MS) | |
| Drug-to-Antibody Ratio (DAR) | 2, 4, 6, 8 (heterogeneous mixture) | Hydrophobic Interaction Chromatography (HIC), MS | |
| Average DAR | 3.5 - 4.5 | HIC Peak Area Calculation, MS | |
| Purity (Monomer %) | > 95% | Size Exclusion Chromatography (SEC) |
| Residual Free Drug | < 1% | SEC, Reversed-Phase (RP-HPLC) | |
Experimental Protocols
Important Pre-Protocol Considerations:
-
Buffer Preparation: Ensure all buffers are meticulously prepared. Critically, the antibody buffer for Stage 1 must be free of primary amines (e.g., Tris, glycine), as these will compete with the antibody for the activated linker. Buffer exchange into a suitable buffer like PBS is essential if the starting buffer contains amines.
-
Reagent Handling: The this compound linker and its activated NHS-ester form are moisture-sensitive. Always equilibrate vials to room temperature before opening to prevent condensation. Dissolve the linker immediately before use and avoid preparing stock solutions for long-term storage.
Protocol 1: Antibody Modification with this compound
This protocol describes the activation of the linker's carboxylic acid and its subsequent conjugation to the antibody.
Materials:
-
Monoclonal Antibody (mAb): 1-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.4).
-
This compound (Linker).
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
N-hydroxysulfosuccinimide (Sulfo-NHS).
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Reaction Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.5-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Spin Desalting Columns (appropriate MWCO for the antibody).
Procedure:
-
Antibody Preparation: If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer. Adjust the antibody concentration to 2-5 mg/mL.
-
Prepare Activated Linker Solution (In Situ): This should be done immediately before adding to the antibody. a. Prepare a 10 mM stock solution of the Linker in anhydrous DMSO. b. Prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water. c. In a microfuge tube, combine Linker, EDC, and Sulfo-NHS at a 1:1.2:1.2 molar ratio. For example, to 10 µL of 10 mM Linker, add 1.2 µL each of 100 mM EDC and 100 mM Sulfo-NHS. d. Incubate for 15 minutes at room temperature to form the Tco-peg4-Sulfo-NHS ester.
-
Conjugation Reaction: a. Calculate the volume of the activated linker solution needed to achieve a 10- to 20-fold molar excess relative to the antibody. b. Add the calculated volume of the activated linker solution to the antibody solution while gently vortexing. Ensure the final DMSO concentration remains below 10% (v/v). c. Incubate the reaction for 60-90 minutes at room temperature.
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
-
Purification: Remove excess, unreacted linker and reaction byproducts by purifying the TCO-modified antibody (Ab-TCO) using a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization (Optional but Recommended): Determine the Linker-to-Antibody Ratio (LAR) using mass spectrometry to confirm successful modification before proceeding.
Protocol 2: Bioorthogonal Ligation to form the ADC
This protocol describes the "click" reaction between the purified Ab-TCO and a tetrazine-modified drug.
Materials:
-
Purified TCO-modified Antibody (Ab-TCO) from Protocol 1.
-
Tetrazine-modified Drug (Tz-Drug): Dissolved in a compatible solvent (e.g., DMSO) at a known concentration.
-
Reaction Buffer: PBS, pH 7.4.
-
Analytical Columns: Size Exclusion (SEC) and Hydrophobic Interaction (HIC) chromatography columns.
Procedure:
-
Reactant Preparation: Dilute the Ab-TCO conjugate to a concentration of 1-2 mg/mL in the Reaction Buffer.
-
Click Reaction: a. Calculate the volume of the Tz-Drug stock solution required to achieve a 1.5- to 3-fold molar excess relative to the number of TCO sites on the antibody (determined from the LAR). b. Add the Tz-Drug solution to the Ab-TCO solution. Mix gently. c. Incubate for 30-60 minutes at room temperature. The reaction is often visually apparent by the disappearance of the tetrazine's characteristic pink/red color.
-
Purification: a. Purify the resulting ADC from unreacted Tz-Drug and any solvent using Size Exclusion Chromatography (SEC). b. The ADC will elute as a high molecular weight peak, well-separated from the small molecule drug. Collect the ADC-containing fractions.
-
Characterization: a. Purity and Aggregation: Analyze the purified ADC by SEC to confirm the absence of aggregates and determine the percentage of monomeric ADC. b. Drug-to-Antibody Ratio (DAR): Use Hydrophobic Interaction Chromatography (HIC) to determine the DAR profile. The antibody becomes more hydrophobic with each conjugated drug, allowing HIC to separate species with different numbers of drugs (e.g., DAR0, DAR2, DAR4). Calculate the average DAR from the integrated peak areas. Mass spectrometry can also be used for precise DAR determination.
References
Application Notes and Protocols: (S,E)-Tco2-peg4-cooh in Pre-targeted Imaging and Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (S,E)-Tco2-peg4-cooh, a key reagent in pre-targeted imaging and therapeutic strategies. This bifunctional linker, featuring a trans-cyclooctene (TCO) moiety, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid (COOH), enables a powerful two-step approach that enhances the specificity and efficacy of targeted treatments and diagnostics.
The core of this strategy is the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, an exceptionally fast and specific "click chemistry" reaction between the TCO group and a tetrazine (Tz) moiety.[1][2][3] This allows for the decoupling of the targeting vehicle (e.g., a monoclonal antibody) from the imaging or therapeutic payload.
Principle of Pre-targeting
The pre-targeting workflow consists of two main steps, significantly improving upon conventional single-step delivery of radiolabeled antibodies by allowing for clearance of non-bound antibodies before introducing the radioactive payload.[4][5] This minimizes off-target radiation exposure and enhances the target-to-background signal ratio.
-
Pre-targeting Step: A targeting molecule, typically a monoclonal antibody (mAb) specific to a tumor-associated antigen, is first modified with this compound. This TCO-functionalized antibody is administered and allowed to accumulate at the target site (e.g., a tumor) while the unbound conjugate clears from systemic circulation.
-
Payload Administration: After a predetermined time for clearance (typically 24-72 hours), a small, rapidly clearing molecule carrying a tetrazine (Tz) moiety and a payload (e.g., a radionuclide for imaging or therapy) is administered.
-
In Vivo Click Reaction: The tetrazine-payload conjugate rapidly seeks out and undergoes a highly specific click reaction with the TCO-modified antibody localized at the target site. Unbound tetrazine-payload is quickly eliminated from the body, leading to high-contrast images or localized therapeutic effects.
Caption: Workflow of the two-step pre-targeted imaging and therapy approach.
Quantitative Data Summary
The following tables summarize key quantitative parameters derived from typical pre-targeting experiments utilizing TCO-tetrazine click chemistry. These values serve as a general guideline and should be optimized for specific antibodies, payloads, and experimental models.
Table 1: Antibody-TCO Conjugation Parameters
| Parameter | Typical Value/Range | Notes |
| Antibody Concentration | 2-10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Molar Excess of Activated TCO | 5 to 20-fold | This should be optimized to achieve the desired degree of labeling (DOL). |
| Reaction pH | 7.2 - 8.5 | Amine-reactive conjugation is more efficient at a slightly alkaline pH. |
| Degree of Labeling (DOL) | 2 - 4 TCOs per antibody | Determined by MALDI-TOF mass spectrometry. Higher DOL may affect immunoreactivity. |
| Conjugation Efficiency | > 90% | Typically high due to the efficiency of amine-reactive chemistry. |
Table 2: Radiolabeling of Tetrazine-Payload
| Parameter | Typical Value/Range | Notes |
| Precursor Amount | 5-10 µg | Refers to a DOTA-conjugated tetrazine for radiometal chelation. |
| Radionuclide Activity | 50-100 MBq for ⁶⁸Ga | Varies based on the radionuclide and application (imaging vs. therapy). |
| Reaction Temperature | 95°C | For ⁶⁸Ga labeling of DOTA-chelators. |
| Reaction Time | 10-15 minutes | |
| Radiochemical Purity (RCP) | > 95% | Determined by radio-TLC or radio-HPLC. Essential for in vivo use. |
Table 3: In Vivo Pre-targeting Study Parameters (Murine Model)
| Parameter | Typical Value/Range | Notes |
| TCO-Antibody Dose | 50-100 µg per mouse | Dependent on the specific antibody and tumor model. |
| Pre-targeting Interval | 24 - 72 hours | Time between antibody and radiolabeled tetrazine injection. |
| Radiolabeled Tetrazine Dose | 2-10 MBq per mouse | For PET/SPECT imaging applications. |
| Tumor Uptake (%ID/g) | 5-10 %ID/g at 1h post-injection | Highly dependent on the target, antibody, and tumor model. |
| Tumor-to-Blood Ratio | > 5:1 | A key advantage of the pre-targeting approach. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine residues) on a monoclonal antibody using carbodiimide chemistry.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Spin desalting columns (appropriate MWCO for the antibody)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), perform a buffer exchange into Coupling Buffer (PBS, pH 7.4) using a spin desalting column.
-
Adjust the final antibody concentration to 2-5 mg/mL.
-
-
Activation of this compound:
-
In a microfuge tube, dissolve this compound in DMSO to make a 10 mM stock solution.
-
Immediately before use, prepare 100 mM stock solutions of EDC and sulfo-NHS in anhydrous DMSO or water.
-
To activate the carboxylic acid, mix the this compound stock with EDC and sulfo-NHS stock solutions in Activation Buffer. A molar ratio of 1:5:10 (TCO:EDC:sulfo-NHS) is a good starting point.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation to Antibody:
-
Add the activated TCO-linker solution to the prepared antibody solution. The molar ratio of linker to antibody should be optimized (e.g., 5-20 fold excess) to achieve the desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted sulfo-NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
Purify the TCO-mAb conjugate from excess linker and byproducts by buffer exchange into PBS using a spin desalting column. Repeat the purification step twice.
-
The resulting TCO-modified antibody is ready for characterization and in vivo use. Store at 4°C for short-term or -80°C for long-term use.
-
References
Application Notes and Protocols for the Bioconjugation of Peptides with (S,E)-Tco2-peg4-cooh
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful bioconjugation of peptides with the bifunctional linker (S,E)-Tco2-peg4-cooh. This process is foundational for a variety of applications in drug development, diagnostics, and fundamental biological research, enabling the site-specific labeling of peptides for subsequent ligation to tetrazine-modified molecules.
Introduction
The bioconjugation of peptides with this compound is a two-step process that leverages the power of bioorthogonal "click chemistry". The first step involves the covalent attachment of the linker to the peptide via a stable amide bond. The second, bioorthogonal step, is the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the trans-cyclooctene (TCO) moiety of the linker and a tetrazine (Tz) labeled molecule.[1][2] This reaction is exceptionally fast and proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for working with sensitive biological molecules.[2]
The integrated polyethylene glycol (PEG4) spacer enhances the solubility of the resulting peptide conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance, which can improve the pharmacokinetic properties of the final bioconjugate.[3][4]
Key Features:
-
Bioorthogonal Reaction: The TCO-tetrazine ligation is highly specific and does not interfere with native biological functional groups.
-
High Reaction Kinetics: The iEDDA reaction is one of the fastest bioorthogonal reactions known, allowing for efficient conjugation at low concentrations.
-
Enhanced Solubility and Stability: The hydrophilic PEG4 spacer improves the aqueous solubility and stability of the modified peptide.
-
Versatility: This method allows for the modular assembly of complex bioconjugates, such as peptide-drug conjugates, imaging agents, and functionalized biomaterials.
Chemical Reaction Pathway
The overall process involves two main chemical reactions: the activation of the carboxylic acid on the linker and its subsequent amidation with a primary amine on the peptide, followed by the bioorthogonal TCO-tetrazine ligation.
Experimental Protocols
Activation of this compound with EDC/NHS
This protocol describes the activation of the terminal carboxylic acid of this compound to form a more stable, amine-reactive N-hydroxysuccinimide (NHS) ester. This activated linker should be used immediately for the best results.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
Procedure:
-
Reagent Preparation: Equilibrate this compound, EDC, and NHS to room temperature before opening to prevent moisture condensation. Prepare fresh stock solutions of each reagent in anhydrous DMSO or the Activation Buffer immediately before use.
-
Reaction Setup: In a microcentrifuge tube, dissolve this compound (1 equivalent) in the appropriate solvent (anhydrous DMF for organic phase or Activation Buffer for aqueous phase).
-
Activation: Add EDC (1.5 equivalents) to the solution of this compound. Immediately after, add NHS (1.5 equivalents).
-
Incubation: Gently mix the reaction and incubate for 15-30 minutes at room temperature. The resulting solution containing the activated TCO-NHS ester is now ready for conjugation to the peptide.
Conjugation of Activated this compound to a Peptide
This protocol details the conjugation of the pre-activated TCO-NHS ester to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).
Materials:
-
Activated this compound solution (from section 3.1)
-
Peptide with at least one primary amine
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffer like HEPES or bicarbonate buffer.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the desired reaction.
-
Conjugation Reaction: Add the freshly prepared activated TCO-NHS ester solution to the peptide solution. The molar ratio of the linker to the peptide should be optimized for each specific application, with a starting point of a 5- to 20-fold molar excess of the linker.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted TCO-NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: The TCO-modified peptide is now ready for purification.
Purification and Characterization of the TCO-Peptide Conjugate
Purification of the TCO-modified peptide is crucial to remove excess linker and reaction byproducts. High-Performance Liquid Chromatography (HPLC) is the method of choice for peptide purification.
Purification by Reversed-Phase HPLC (RP-HPLC):
-
Column: A C18 column is typically used for peptide purification.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.
-
Detection: UV absorbance at 220 nm or 280 nm.
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the purified TCO-peptide conjugate as a powder.
Characterization:
-
Mass Spectrometry (MS): Confirm the successful conjugation and the purity of the final product by verifying the expected mass of the TCO-modified peptide.
-
Analytical HPLC: Assess the purity of the final product by injecting a small sample onto an analytical HPLC column and observing the chromatogram for a single major peak.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the bioconjugation of a peptide with this compound and its subsequent reaction with a tetrazine-modified molecule.
Quantitative Data Summary
The efficiency of the conjugation reaction is dependent on several factors, including the peptide sequence, the number of available primary amines, and the reaction conditions. The following table provides a summary of typical reaction parameters and expected outcomes.
| Parameter | Recommended Value/Range | Notes |
| Activation Step | ||
| This compound:EDC:NHS Molar Ratio | 1 : 1.5 : 1.5 | A slight excess of EDC and NHS ensures efficient activation. |
| Activation Time | 15-30 minutes | At room temperature. |
| Conjugation Step | ||
| Activated Linker:Peptide Molar Ratio | 5:1 to 20:1 | This should be optimized to achieve the desired degree of labeling. |
| Peptide Concentration | 1-5 mg/mL | Higher concentrations can favor the acylation reaction over hydrolysis of the NHS ester. |
| Reaction pH | 7.2 - 8.0 | Optimal for the reaction of NHS esters with primary amines. |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer incubation times may be necessary for less reactive amines. |
| TCO-Tetrazine Ligation | ||
| TCO-Peptide:Tetrazine Molar Ratio | 1 : 1.1 to 1 : 1.5 | A slight excess of the tetrazine component can drive the reaction to completion. |
| Reaction Time | 30-60 minutes | The iEDDA reaction is typically very fast at micromolar concentrations. |
| Expected Conjugation Efficiency | >90% | For the TCO-tetrazine ligation step, under optimal conditions. |
| Final Purity (after HPLC) | >95% | Achievable with optimized HPLC purification protocols. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive TCO-NHS ester | Prepare fresh activated linker solution immediately before use. Ensure EDC and NHS are stored properly to prevent degradation. |
| Competing hydrolysis of NHS ester | Perform the conjugation at a higher peptide concentration. Ensure the pH of the conjugation buffer is within the optimal range (7.2-8.0). | |
| Presence of primary amines in the buffer | Use an amine-free buffer such as PBS, HEPES, or bicarbonate for the conjugation reaction. | |
| Peptide Precipitation | Low solubility of the peptide or conjugate | Perform the reaction in a larger volume or add a co-solvent like DMSO (up to 10%). The PEG4 spacer on the linker is designed to improve solubility. |
| Multiple Peaks in HPLC | Incomplete reaction or side reactions | Optimize the molar ratio of the linker to the peptide and the reaction time. Ensure efficient quenching of the reaction. |
| Isomerization of TCO | While generally stable, prolonged exposure to harsh conditions can lead to isomerization. Store TCO-containing reagents as recommended. |
Conclusion
The bioconjugation of peptides with this compound provides a robust and versatile platform for the creation of advanced biomolecules. By following the detailed protocols and considering the quantitative parameters outlined in these application notes, researchers can achieve efficient and specific labeling of peptides for a wide range of applications in drug discovery and chemical biology. The use of bioorthogonal TCO-tetrazine chemistry ensures high selectivity and biocompatibility, making this a powerful tool for the development of next-generation peptide-based therapeutics and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The TCO-Tetrazine Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trans-cyclooctene (TCO)-tetrazine ligation is a bioorthogonal reaction rooted in the principles of inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This powerful "click chemistry" tool facilitates the rapid and specific conjugation of biomolecules in complex biological environments.[1] The reaction's hallmark is its exceptional speed, high specificity, and biocompatibility, proceeding efficiently without the need for cytotoxic catalysts like copper.[2][3] The ligation between an electron-deficient tetrazine and a strained TCO dienophile forms a stable dihydropyridazine bond, with the sole byproduct being nitrogen gas.[1][4] These characteristics make the TCO-tetrazine ligation an invaluable technique in fields ranging from chemical biology and molecular imaging to targeted drug delivery and the development of antibody-drug conjugates (ADCs).
Core Principles
The TCO-tetrazine ligation is a two-step process initiated by a [4+2] cycloaddition between the tetrazine and TCO, followed by a retro-Diels-Alder reaction that releases nitrogen gas. This irreversible reaction is characterized by its exceptionally fast kinetics, with second-order rate constants reaching up to 10^7 M⁻¹s⁻¹. The reaction proceeds readily under physiological conditions, including a pH range of 6-9 and ambient temperatures, in various aqueous and organic solvents. The high chemoselectivity of TCO and tetrazine prevents cross-reactivity with endogenous functional groups such as amines and thiols, ensuring precise bioconjugation.
Quantitative Data Summary
The reaction kinetics of the TCO-tetrazine ligation are influenced by the specific structures of the TCO and tetrazine derivatives used. Generally, increasing the ring strain of the TCO and incorporating electron-withdrawing groups on the tetrazine can enhance the reaction rate. The following table summarizes key quantitative data for common TCO-tetrazine pairings.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | 9:1 Methanol:Water, 25°C |
| d-TCO (dioxolane-fused) | 3,6-dipyridyl-s-tetrazine | ~366,000 | Water, 25°C |
| s-TCO (water-soluble) | 3,6-dipyridyl-s-tetrazine | ~3,300,000 | Not specified |
| axial-TCO-OH | diphenyl-s-tetrazine | 0.04 x 10³ | Not specified |
| aza-TCO | diphenyl-s-tetrazine | 0.7 x 10³ | Not specified |
Experimental Workflow and Protocols
The following section details standardized protocols for the TCO-tetrazine ligation.
Diagram: General Experimental Workflow
Caption: General experimental workflow for TCO-tetrazine ligation.
Protocol 1: Labeling a TCO-Modified Protein with a Tetrazine-Fluorophore
This protocol outlines the procedure for labeling a protein that has been previously functionalized with a TCO group using a tetrazine-conjugated fluorescent dye.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-functionalized fluorophore
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment
Procedure:
-
Prepare a stock solution of the tetrazine-fluorophore in DMSO or DMF.
-
To the solution of the TCO-modified protein, add a 5-10 fold molar excess of the tetrazine-fluorophore solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Monitor the reaction progress by observing the disappearance of the characteristic pink color of the tetrazine.
-
Remove the excess, unreacted tetrazine-fluorophore using a desalting column or by dialysis.
-
The labeled protein is now ready for downstream applications.
Protocol 2: Protein-Protein Conjugation
This protocol describes the conjugation of two distinct proteins, one functionalized with a TCO group and the other with a tetrazine moiety.
Materials:
-
TCO-functionalized Protein A
-
Tetrazine-functionalized Protein B
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare solutions of the TCO-functionalized Protein A and the tetrazine-functionalized Protein B in PBS.
-
Mix the two protein solutions in a 1:1 molar ratio. For optimal results, a slight molar excess (1.05 to 1.5 equivalents) of the tetrazine-functionalized protein can be used.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation.
-
The reaction progress can be monitored by analyzing aliquots using SDS-PAGE to observe the formation of the higher molecular weight conjugate.
-
If necessary, the final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.
Application in Pre-targeted Drug Delivery
A significant application of the TCO-tetrazine ligation is in pre-targeted drug delivery for cancer therapy. This strategy involves a two-step approach to enhance the therapeutic window of potent drugs.
Diagram: Pre-targeting Strategy for Drug Delivery
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (S,E)-Tco2-peg4-cooh Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing (S,E)-Tco2-peg4-cooh conjugation reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and efficient experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a molecule with a primary amine?
A1: The conjugation process involves two key steps with different optimal pH ranges. For the activation of the carboxylic acid group of this compound with EDC and NHS, a slightly acidic environment with a pH of 4.5-7.2 is most efficient.[1][2] For the subsequent coupling of the activated NHS ester to a primary amine, a neutral to slightly basic pH of 7.0-8.5 is recommended to ensure the amine is sufficiently nucleophilic.[3][4]
Q2: Which buffers are recommended for the conjugation reaction?
A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.[3] For the activation step, MES buffer (2-(N-morpholino)ethanesulfonic acid) is a suitable choice. For the amine coupling step, phosphate-buffered saline (PBS), borate buffer, or bicarbonate buffer are recommended.
Q3: Which buffers should be avoided during the conjugation?
A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will react with the activated NHS ester, reducing the conjugation efficiency.
Q4: How does pH affect the stability of the activated this compound?
A4: The activated N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, and the rate of hydrolysis increases with higher pH. This can lead to lower conjugation efficiency if the reaction is not performed promptly after activation.
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored at -20°C and protected from moisture. Before use, it is advisable to allow the vial to equilibrate to room temperature to prevent moisture condensation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Conjugation Yield | Incorrect reagent used; the carboxylic acid form was used directly without activation. | The carboxylic acid group of this compound must be activated to an NHS ester using EDC in the presence of NHS before reacting with the amine-containing molecule. |
| The target molecule lacks accessible primary amines. | Confirm that your target molecule has accessible primary amines (e.g., lysine residues in proteins). Consider performing a protein characterization assay. | |
| Hydrolysis of the NHS ester. | Use the activated NHS ester immediately for the conjugation reaction, as it has a limited half-life in aqueous solutions. | |
| Suboptimal pH for the coupling reaction. | Ensure the pH of the coupling buffer is within the optimal range of 7.0-8.5 to facilitate the reaction with primary amines. | |
| Precipitation during the reaction | Poor solubility of reactants or products. | For aqueous reactions, ensure the biomolecule is at a suitable concentration. If using organic solvents for small molecule conjugation, ensure they are anhydrous and appropriate for all reactants. |
| Multiple peaks in chromatogram after reaction | Incomplete reaction, leading to a mix of starting materials and products. | Optimize reaction time and molar ratios of reactants to drive the reaction to completion. |
| Variable degree of labeling on the target molecule. | This is common with molecules having multiple labeling sites. Chromatographic purification may be necessary to isolate the desired species. | |
| Aggregation of the biomolecule. | The conjugation process can sometimes induce aggregation. Analyze the product by size-exclusion chromatography (SEC) to detect aggregates. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the activation and conjugation reactions. These are based on protocols for similar PEG4-COOH linkers and should be optimized for your specific application.
Table 1: Reaction Conditions for this compound Activation
| Parameter | Recommended Range | Notes |
| Activation Buffer | 0.1 M MES, pH 4.5-7.2 | MES is a non-amine, non-carboxylate buffer ideal for EDC/NHS chemistry. |
| Molar Ratio (EDC:this compound) | 2:1 to 5:1 | A molar excess of EDC ensures efficient activation. |
| Molar Ratio (NHS:this compound) | 2:1 to 5:1 | NHS is used in slight excess or equimolar amounts relative to EDC to form the stable NHS ester. |
| Reaction Temperature | Room Temperature | The activation reaction proceeds efficiently at ambient temperature. |
| Reaction Time | 15-30 minutes | Activation is a rapid process. |
Table 2: Reaction Conditions for Conjugation to an Amine-Containing Molecule
| Parameter | Recommended Range | Notes |
| Coupling Buffer | PBS, Borate Buffer, or Bicarbonate Buffer, pH 7.0-8.5 | These buffers are free of primary amines and provide the optimal pH for the coupling reaction. |
| Molar Ratio (Amine-Molecule:this compound) | 1:5 to 1:20 | The optimal ratio depends on the number of available amines on the target molecule and the desired degree of labeling. |
| Reaction Temperature | 4°C to Room Temperature | Can be performed on ice to slow down the hydrolysis of the NHS-ester. |
| Reaction Time | 2 hours to overnight | The reaction time depends on the reactivity of the amine-containing substrate. |
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Allow all reagents to equilibrate to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer.
-
In a reaction tube, add the desired amount of the this compound stock solution.
-
Add a 2- to 5-fold molar excess of both EDC and NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
The activated (S,E)-Tco2-peg4-NHS ester is now ready for immediate use in the conjugation reaction.
Protocol 2: Conjugation of Activated this compound to an Amine-Containing Protein
This protocol describes the conjugation of the activated (S,E)-Tco2-peg4-NHS ester to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Activated (S,E)-Tco2-peg4-NHS ester (from Protocol 1)
-
Amine-containing protein
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Procedure:
-
If necessary, exchange the protein into the Coupling Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.
-
Add the freshly prepared activated (S,E)-Tco2-peg4-NHS ester solution to the protein solution. The molar ratio of the linker to the protein should be optimized for the desired degree of labeling (a common starting point is a 5-20 fold molar excess).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes.
-
Remove excess linker and byproducts by buffer exchange into PBS using a desalting column appropriate for the protein's molecular weight.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Chemical pathway for EDC/NHS mediated conjugation.
References
Troubleshooting low yield in TCO-tetrazine ligation reactions
This technical support center provides comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during TCO-tetrazine ligation experiments, a cornerstone of bioorthogonal chemistry. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve problems that can lead to low reaction yields.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during TCO-tetrazine ligation reactions.
Issue 1: Low or No Product Yield
If you are observing a low yield or no formation of your desired product, consider the following potential causes and solutions:
| Potential Cause | Recommended Solutions |
| Incorrect Stoichiometry | The molar ratio of TCO to tetrazine is critical for high yields. A slight excess of one reactant, typically the tetrazine, can drive the reaction to completion. Start with a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1][2] |
| Suboptimal Reaction Conditions | The TCO-tetrazine ligation is generally robust but can be affected by pH, temperature, and solvent. Ensure your reaction is performed within the optimal pH range of 6-9.[1][3] While the reaction is fast at room temperature (typically complete within 30-60 minutes), for less reactive partners or to further accelerate the reaction, consider incubating at 37°C or 40°C.[1] |
| Degradation of Reactants | Both TCO and tetrazine reagents can degrade under certain conditions. TCOs can isomerize to their unreactive cis-isomer in the presence of thiols or under prolonged storage. Tetrazines can be susceptible to degradation in aqueous media, especially at basic pH. Always use freshly prepared solutions or reagents that have been stored properly (desiccated and protected from light). |
| Steric Hindrance | If the TCO and tetrazine moieties are attached to bulky molecules, steric hindrance can impede the reaction. Consider introducing a flexible spacer, such as a PEG linker, between your molecule of interest and the reactive group to improve accessibility. |
| Side Reactions | The presence of impurities in your reactants or buffer can lead to unwanted side reactions. Ensure your starting materials are of high purity and use amine-free buffers, such as phosphate-buffered saline (PBS), especially when working with NHS esters to introduce the TCO or tetrazine moieties. |
| Precipitation of Reactants or Product | Poor solubility of reactants or the final product in the reaction buffer can lead to precipitation and low yield. The use of PEGylated linkers can enhance aqueous solubility. Alternatively, a small percentage of an organic co-solvent like DMSO or DMF can be added, but its compatibility with your biological system must be verified. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to troubleshoot and resolve issues of low yield in TCO-tetrazine ligation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent. However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system.
Q2: What are the recommended reaction buffers and pH range?
A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice. The reaction is typically performed in a pH range of 6 to 9. When using NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to prevent unwanted side reactions with the buffer components.
Q3: What is the ideal reaction temperature and duration?
A3: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes. For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C. In some instances, incubating at 37°C or 40°C can be used to further accelerate the reaction.
Q4: Is a catalyst required for the TCO-tetrazine click reaction?
A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically. The tetrazine moiety has a characteristic UV-Vis absorbance around 510-550 nm, which disappears as the reaction proceeds. This allows for real-time tracking of the conjugation. Alternatively, techniques like LC-MS can be used to analyze aliquots of the reaction mixture over time to determine the concentration of reactants and the formed product.
Reaction Kinetics and Conditions
The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, which are among the highest for bioorthogonal reactions. The second-order rate constants are influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction solvent.
Table 1: Second-Order Rate Constants for Various TCO-Tetrazine Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| pH | 6 - 9 | For NHS ester reactions, use pH 7.2-8.5. |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C (longer incubation) or 37-40°C (faster reaction). |
| Duration | 30 - 60 minutes | Can be extended up to 2 hours or overnight for less reactive partners. |
| Solvent | Aqueous buffers (e.g., PBS) | Organic co-solvents (DMSO, DMF) can be used for stock solutions and to improve solubility. |
Experimental Protocols
Protocol 1: General Procedure for TCO-Tetrazine Protein-Protein Conjugation
-
Preparation of Reactants:
-
Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
If the protein solutions were stored in buffers containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer using a desalting column or dialysis.
-
-
Reactant Calculation:
-
Determine the volumes of each protein solution required to achieve the desired molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-labeled protein is recommended.
-
-
Conjugation Reaction:
-
Mix the TCO-labeled protein with the tetrazine-labeled protein in a microcentrifuge tube.
-
Incubate the reaction for 60 minutes at room temperature. For less efficient reactions, the incubation time can be extended or the temperature increased to 37°C.
-
-
Purification (Optional):
-
If necessary, remove any unreacted starting material using size-exclusion chromatography.
-
-
Storage:
-
Store the final conjugate at 4°C until further use.
-
Protocol 2: Monitoring TCO-Tetrazine Ligation by UV-Vis Spectroscopy
-
Prepare Stock Solutions:
-
Prepare stock solutions of the tetrazine and TCO in a suitable solvent (e.g., DMSO or DMF).
-
-
Determine Molar Extinction Coefficient:
-
Accurately determine the molar extinction coefficient of the tetrazine at its λmax (typically 510-550 nm) in the reaction buffer.
-
-
Initiate the Reaction:
-
In a cuvette, add the reaction buffer and the TCO solution.
-
Start the spectrophotometer measurement and then add the tetrazine solution to initiate the reaction. Ensure rapid mixing.
-
-
Monitor Absorbance:
-
Record the decrease in absorbance at the tetrazine's λmax over time.
-
-
Calculate Reaction Rate:
-
The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation, depending on the experimental setup.
-
Reaction Mechanism
The TCO-tetrazine ligation proceeds via an inverse-electron-demand Diels-Alder (iEDDA) reaction.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism between a tetrazine and a TCO.
References
How to improve the stability of (S,E)-Tco2-peg4-cooh in solution
Welcome to the technical support center for (S,E)-Tco2-peg4-cooh. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of this reagent in solution. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
The main stability issue is the isomerization of the reactive trans-cyclooctene (TCO) group to its non-reactive cis-cyclooctene (CCO) isomer.[1][2] This conversion prevents the desired bioorthogonal "click" reaction with tetrazine-functionalized molecules, leading to lower conjugation yields or complete reaction failure.[1]
Q2: What factors can cause the isomerization of the TCO group?
Several factors can promote the isomerization of TCO to CCO:
-
Presence of Thiols: Thiol-containing reagents, such as dithiothreitol (DTT), are known to catalyze this isomerization.[1]
-
Exposure to Certain Metals: Some metal ions can also promote the conversion to the inactive cis-isomer.[2]
-
Prolonged Storage in Solution: Even in aqueous buffers, the TCO group can slowly isomerize over time. For this reason, long-term storage in solution is not recommended.
-
Exposure to Light: TCO compounds can be light-sensitive, and prolonged exposure should be avoided.
-
Suboptimal pH: While the TCO group is stable over a range of pH values, extremes in pH can affect its stability and the efficiency of conjugation reactions.
Q3: How should I store this compound to ensure maximum stability?
For optimal long-term stability, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. If you need to prepare a stock solution, use an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and store it at -20°C under an inert atmosphere (e.g., argon or nitrogen). For aqueous solutions, it is best to prepare them fresh before use. If short-term storage of an aqueous solution is necessary, it should be kept at 4°C for no longer than a few weeks.
Q4: Can I use Tris-buffered saline (TBS) for my conjugation reaction?
It is advisable to avoid buffers containing primary amines, such as Tris, if the carboxyl group of your this compound is activated (e.g., as an NHS ester) for reaction with amines on a biomolecule. The primary amines in the buffer will compete with your target molecule, reducing conjugation efficiency. Phosphate-buffered saline (PBS) at pH 7.4 is a commonly recommended alternative.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Isomerization of TCO to CCO due to the presence of thiol-containing reducing agents (e.g., DTT). | 1. Remove the reducing agent before adding the TCO linker using a desalting column. 2. Consider using a non-thiol-based reducing agent like TCEP. 3. Perform a stability test to confirm compatibility (see protocol below). |
| Hydrolysis of the activated carboxyl group (e.g., NHS ester). | 1. Ensure that your reaction buffer is free of primary amines (e.g., use PBS instead of TBS). 2. Prepare the activated linker solution immediately before use. | |
| Inconsistent Conjugation Results | Variable exposure time to destabilizing agents. | 1. Standardize all incubation times precisely. 2. Prepare fresh solutions of the TCO linker for each experiment. |
| Batch-to-batch variability of the TCO linker. | 1. Always check the certificate of analysis for each new lot. 2. Perform a small-scale test reaction to qualify a new batch before use in a large-scale experiment. | |
| Gradual Loss of Reactivity During Experiment | Trace amounts of thiols in the sample (e.g., from cell lysates). | 1. If possible, include a thiol-scavenging agent like N-ethylmaleimide (NEM) after any reduction steps and before adding the TCO linker. Ensure NEM is removed before subsequent steps. 2. Minimize the time the TCO linker is in a complex biological medium. |
| Precipitation of Biomolecule During Conjugation | High concentration of organic solvent from the TCO linker stock solution. | Ensure the final concentration of the organic solvent (e.g., DMSO or DMF) in the reaction mixture is low enough (typically <10%) to maintain the solubility of your biomolecule. |
Quantitative Data
The stability of the TCO group is highly dependent on the solution conditions. The following table provides an overview of the expected stability of TCO-containing molecules under various conditions, based on literature data for similar compounds.
| Condition | Parameter | Expected Stability (Half-life) | Notes |
| Storage (Solid) | Temperature | >12 months | Store at -20°C, desiccated and protected from light. |
| Storage (Anhydrous Solvent) | Temperature | Several months | Store at -20°C in anhydrous DMSO or DMF under an inert atmosphere. |
| Aqueous Buffer (PBS, pH 7.4) | Temperature | Weeks at 4°C | Stability decreases at higher temperatures. Prepare fresh for best results. |
| Aqueous Buffer with Thiols (e.g., 30 mM DTT) | pH 7.4 | Minutes to hours | Thiol-mediated isomerization is rapid. Avoid co-incubation. |
| Cell Culture Media (e.g., DMEM) | 37°C | ≤ 60 minutes | Isomerization can be catalyzed by components in the media, such as thiamine degradation products. |
| Human Serum | Room Temp. | >97% stable after 4 days | Stability can be affected by endogenous thiols. |
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound
This protocol provides a general method to determine the stability of the TCO group at different pH values using HPLC.
1. Materials:
-
This compound
-
A series of buffers with different pH values (e.g., 100 mM sodium acetate for pH 4 and 5; 100 mM sodium phosphate for pH 6, 7, and 8; 100 mM sodium carbonate-bicarbonate for pH 9 and 10).
-
A tetrazine-functionalized fluorescent probe (for detection of active TCO).
-
HPLC system with a C18 column and a UV-Vis or fluorescence detector.
-
Anhydrous DMSO or DMF.
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
For each pH to be tested, dilute the stock solution into the respective buffer to a final concentration of 1 mM.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quench the isomerization by reacting the remaining active TCO with an excess of a tetrazine-functionalized fluorescent probe.
-
Analyze the samples by HPLC to separate the TCO-tetrazine adduct from the unreacted probe and any degradation products.
-
Quantify the peak area of the TCO-tetrazine adduct at each time point to determine the rate of TCO degradation at each pH.
Protocol 2: Quantifying TCO Stability in the Presence of a Reducing Agent
This protocol outlines a method to quantify the stability of the TCO group in the presence of reducing agents like DTT or TCEP.
1. Reagent Preparation:
-
TCO-Linker Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Buffer: Prepare your reaction buffer (e.g., 1x PBS, pH 7.4).
-
Reducing Agent Stocks: Prepare fresh 100 mM stock solutions of DTT and TCEP in the reaction buffer.
2. Stability Assay:
-
Set up reaction vials containing the reaction buffer.
-
Add the reducing agent (DTT or TCEP) to the desired final concentration (e.g., 1 mM, 5 mM, 10 mM). Include a control with no reducing agent.
-
Add the TCO-linker to a final concentration of 1 mM to initiate the incubation.
-
Incubate at a controlled temperature.
-
At various time points, take aliquots and analyze the amount of remaining active TCO using HPLC, as described in Protocol 1.
3. Data Analysis:
-
Plot the percentage of remaining active TCO against time for each condition.
-
Calculate the half-life (t½) of the TCO group under each condition.
Visualizations
Factors Affecting TCO Stability
References
Common pitfalls in using (S,E)-Tco2-peg4-cooh and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of (S,E)-Tco2-peg4-cooh in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Final Conjugate | Degradation of TCO Moiety: The trans-cyclooctene (TCO) group is susceptible to isomerization to its inactive cis-cyclooctene (CCO) form, especially with improper storage or the presence of thiols.[1] | - Use freshly prepared TCO reagents and avoid long-term storage in solution.[1] - Avoid buffers containing thiols (e.g., DTT) or azides.[1] - For long-term storage, consider stabilizing agents, though this requires specific protocols.[1] |
| Hydrolysis of Activated Carboxylic Acid: If using a pre-activated form (e.g., NHS ester), the ester is sensitive to moisture and can hydrolyze, rendering it inactive for amine coupling.[2] | - Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use. | |
| Suboptimal Reaction pH: The efficiency of the reaction between the carboxylic acid (or its activated form) and primary amines is pH-dependent. | - For NHS ester reactions, maintain a pH between 7.2 and 9.0 using buffers like PBS, HEPES, or borate buffer. | |
| Incorrect Stoichiometry: An inappropriate molar ratio of TCO-linker to the target molecule or the tetrazine-labeled partner can lead to incomplete reactions. | - Optimize the molar ratio empirically. A slight excess (1.5-2 fold) of one reactant can improve reaction completion. For tetrazine-TCO ligation, a 1.05 to 1.5-fold molar excess of the tetrazine reagent is a good starting point. | |
| Steric Hindrance or "Masked" TCO: The TCO group can become buried within the structure of a conjugated protein, making it inaccessible to the tetrazine partner. | - The PEG4 linker in this compound is designed to minimize this. If steric hindrance is still a concern, consider a linker with a longer PEG chain. | |
| Precipitation of Reactants or Product | Poor Solubility: The reactants or the final conjugate may have limited solubility in the chosen reaction buffer. | - The PEG4 linker enhances aqueous solubility. - A small amount of an organic co-solvent (e.g., DMSO, DMF) can be added, but its compatibility with your biomolecules must be verified. |
| Non-Specific Binding | Hydrophobic Interactions: The TCO group has some hydrophobicity, which can lead to non-specific interactions with proteins. | - The hydrophilic PEG spacer helps to reduce this effect. - Ensure thorough purification of the final conjugate to remove non-specifically bound materials. |
| Difficulty in Monitoring Reaction Progress | Lack of a Direct Readout: It can be challenging to determine if the initial labeling or the subsequent click reaction is proceeding as expected. | - The TCO-tetrazine reaction can be monitored spectrophotometrically by observing the decrease in the characteristic absorbance of the tetrazine over time. |
Frequently Asked Questions (FAQs)
Reagent Handling and Storage
Q1: How should I store this compound?
It is recommended to store this compound at -20°C and protected from moisture. Before use, allow the vial to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis.
Q2: How stable is the TCO group?
The TCO group can isomerize to the unreactive cis-cyclooctene (CCO) over time, especially in solution. It is also sensitive to thiols and UV light. For best results, use freshly prepared solutions of the TCO-containing reagent.
Reaction Conditions
Q3: What is the optimal pH for reacting the carboxylic acid of this compound with a primary amine?
When activating the carboxylic acid to an NHS ester for reaction with primary amines, a pH range of 7.2 to 9.0 is recommended. It is crucial to use an amine-free buffer, such as PBS or HEPES, to avoid competition with your target molecule.
Q4: What is the recommended molar ratio for the TCO-tetrazine ligation?
While a 1:1 stoichiometry is the theoretical basis for the reaction, a slight excess of the tetrazine-functionalized molecule (e.g., 1.05 to 1.5-fold molar excess) is often used to drive the reaction to completion. The optimal ratio may need to be determined empirically for your specific system.
Q5: Is a catalyst needed for the TCO-tetrazine reaction?
No, the reaction between TCO and tetrazine is a bioorthogonal "click" reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be toxic to cells.
Experimental Workflow
Q6: Can you outline a general workflow for using this compound?
A typical workflow involves two main stages:
-
Activation and Labeling: The carboxylic acid of this compound is activated (e.g., using EDC/NHS chemistry) and then reacted with a primary amine on the molecule of interest (e.g., a protein).
-
Bioorthogonal Ligation: The resulting TCO-labeled molecule is then reacted with a tetrazine-functionalized partner in a catalyst-free click reaction.
Q7: How can I purify the final conjugate?
Purification methods will depend on the properties of your final conjugate. Common techniques include size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove unreacted starting materials and byproducts.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| pH for NHS Ester Labeling | 7.2 - 9.0 | Use amine-free buffers (e.g., PBS, HEPES). |
| Molar Excess of Tetrazine | 1.05 - 1.5 fold | Can be optimized for specific reactants. |
| Reaction Temperature | Room Temperature (can be 4°C to 40°C) | Reaction is typically fast at room temperature. |
| Reaction Time (TCO-Tetrazine) | 30 - 60 minutes | Can be extended for less reactive partners. |
Experimental Protocols
Protocol: Labeling a Protein with this compound and Conjugation to a Tetrazine-Labeled Molecule
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activation reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., Tris or hydroxylamine)
-
Tetrazine-labeled molecule
-
Purification columns (e.g., desalting or SEC)
Procedure:
-
Protein Preparation: Ensure your protein solution is at an appropriate concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
-
Activation of this compound:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO.
-
In a separate tube, mix this compound with a molar excess of EDC and NHS and incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Labeling Reaction:
-
Add the activated (S,E)-Tco2-peg4-NHS ester solution to the protein solution. A 10-20 fold molar excess of the linker is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.
-
Purify the TCO-labeled protein using a desalting column or dialysis to remove excess linker and byproducts.
-
-
TCO-Tetrazine Ligation:
-
Add the tetrazine-labeled molecule to the purified TCO-labeled protein. A 1.5-fold molar excess of the tetrazine reagent is a good starting point.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., SEC) to remove any unreacted TCO-labeled protein or tetrazine-labeled molecule.
Visualizations
Caption: A general experimental workflow for bioconjugation using this compound.
Caption: A troubleshooting decision tree for low or no yield in conjugation reactions.
Caption: The inverse electron demand Diels-Alder (iEDDA) reaction between TCO and tetrazine.
References
Technical Support Center: Purification of (S,E)-Tco2-peg4-cooh Conjugates
Welcome to the technical support center for the purification of (S,E)-Tco2-peg4-cooh conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities to be removed during the purification of this compound conjugates?
A1: The main impurities typically include unconjugated parent molecules (e.g., antibodies, peptides, or other biomolecules), excess unreacted this compound linker, and potentially aggregates of the conjugate.[1] Residual solvents from the conjugation reaction, such as DMSO, may also need to be removed.[1]
Q2: Which chromatographic techniques are most suitable for purifying this type of conjugate?
A2: Several chromatographic techniques can be employed, with the choice depending on the specific properties of the conjugate and the impurities to be removed. The most common methods are Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[][3][4]
Q3: How do I choose the best purification method for my specific application?
A3: The selection of the optimal purification method depends on several factors, including the size and properties of your molecule of interest, the scale of your experiment, the required purity level, and the available equipment. For instance, SEC is a gentle method suitable for large biomolecules and for removing unreacted linkers, while HIC and RP-HPLC offer higher resolution for separating species with different hydrophobicities. A multi-step purification strategy combining different methods can also be effective.
Q4: Why is it crucial to remove unreacted this compound?
A4: The presence of unreacted linker can lead to several issues in downstream applications. These include competition for binding sites in subsequent conjugation steps, interference with analytical techniques, and the potential for causing unwanted side reactions or cellular toxicity in biological assays. For therapeutic applications, regulatory agencies require stringent purity profiles, making the removal of any unreacted components a critical step.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Conjugate | Instability of the TCO group: The trans-cyclooctene (TCO) moiety can isomerize to its unreactive cis-cyclooctene (CCO) form, especially during long-term storage or in the presence of thiols or certain metals. | Use freshly prepared TCO reagents and avoid buffers containing thiols (e.g., DTT). For long-term storage, consider stabilizing the TCO reagent. |
| "Masked" TCO groups: The hydrophobic TCO group can become buried within the structure of a protein conjugate, making it inaccessible for reaction. | The use of hydrophilic PEG linkers, such as the PEG4 spacer in your conjugate, is designed to minimize this effect. If this is still suspected, consider linkers with longer PEG chains. | |
| Presence of Aggregates in Purified Sample | Hydrophobic interactions: The hydrophobic nature of the TCO group can lead to self-association of conjugate molecules. | The PEG4 spacer helps to mitigate this, but further optimization of buffer conditions (e.g., pH, use of excipients like arginine) may be necessary. HIC methods should be optimized to use the shallowest salt gradient possible for elution. |
| Freeze-thaw cycles: Repeated freeze-thaw cycles of the purified conjugate can induce aggregation. | Aliquot the purified conjugate and store at a recommended temperature (e.g., -80°C) to avoid repeated freeze-thaw cycles. | |
| Difficulty Separating Conjugate from Unreacted Linker | Insufficient resolution of the purification method: The size or hydrophobicity difference between the conjugate and the linker may not be significant enough for the chosen method. | Consider a multi-step purification strategy, for example, SEC followed by HIC or RP-HPLC. |
| Broad Peaks during RP-HPLC Purification | Dispersity of the PEG chain: The heterogeneity in the length of the PEG chain can lead to peak broadening in RP-HPLC. | This is an inherent property of many PEG reagents. Using a uniform PEG starting material can result in narrower peaks. |
Experimental Protocols
General Protocol for Size Exclusion Chromatography (SEC)
-
Column Selection: Choose a size-exclusion chromatography column with a fractionation range appropriate for separating your conjugate from the smaller, unreacted this compound linker.
-
Equilibration: Equilibrate the column with a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.
-
Sample Loading: Load your reaction mixture onto the column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions and analyze them using appropriate techniques (e.g., UV-Vis spectroscopy, SDS-PAGE) to identify the fractions containing the purified conjugate.
General Protocol for Reverse-Phase HPLC (RP-HPLC)
-
Column Selection: A C4 or C18 column is often suitable for the separation of PEGylated proteins.
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).
-
Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B.
-
Sample Loading: Load the sample onto the column.
-
Elution: Elute the bound components using a gradient of increasing Mobile Phase B. The more hydrophobic conjugate will typically elute at a higher concentration of the organic solvent.
-
Fraction Collection and Analysis: Collect and analyze fractions to identify those containing the purified conjugate.
-
Solvent Removal: Evaporate the organic solvent from the collected fractions, for example, by lyophilization or speed-vacuum centrifugation.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound conjugates.
Caption: Troubleshooting decision tree for common issues in conjugate purification.
References
Technical Support Center: (S,E)-Tco2-peg4-cooh Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of buffer pH on the reactivity of (S,E)-Tco2-peg4-cooh with primary amines. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the labeling of proteins and other biomolecules with this compound, with a focus on pH-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling | Suboptimal pH: The reaction of the NHS ester with primary amines is highly pH-dependent. At acidic pH, the primary amine is protonated and non-nucleophilic.[1][2] | - Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0.[3][4]- For many proteins, an optimal pH of 8.3-8.5 provides a good balance between amine reactivity and NHS ester stability.[1] |
| Hydrolysis of NHS ester: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and susceptible to hydrolysis, which increases significantly at higher pH. This renders the reagent inactive. | - Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.- Prepare stock solutions in an anhydrous, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.- Avoid prolonged incubation times, especially at pH > 8.5. | |
| Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester. | - Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, borate, or sodium bicarbonate buffer. | |
| Low Protein Concentration: Dilute protein solutions can lead to inefficient labeling due to the competing hydrolysis reaction. | - If possible, use a protein concentration of 2-10 mg/mL. | |
| Inconsistent Labeling Results | Variable pH: The pH of the reaction mixture may not be stable, especially during large-scale reactions where hydrolysis of the NHS ester can lead to a decrease in pH. | - Use a buffer with sufficient buffering capacity.- For large-scale reactions, it is advisable to monitor the pH during the incubation period. |
| Precipitation of Reagent: The this compound may not be fully dissolved in the aqueous reaction buffer. | - Ensure the reagent is completely dissolved in a small amount of organic solvent (DMSO or DMF) before adding it to the protein solution. | |
| Loss of Protein Activity | Modification of Critical Residues: Lysine residues essential for the protein's biological activity may have been modified. | - Try reducing the molar excess of the this compound to achieve a lower degree of labeling.- Perform the reaction at a slightly lower pH (e.g., 7.2-7.5) to slow down the reaction and potentially gain more control over the labeling extent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The optimal pH for the reaction is a balance between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester. Generally, a pH range of 7.2 to 9.0 is recommended. For many applications, a pH of 8.3-8.5 provides the best results.
Q2: Which buffers should I use for the conjugation reaction?
A2: It is crucial to use buffers that do not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, and borate buffers.
Q3: Which buffers must be avoided?
A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with your target molecule for reaction with the NHS ester. However, Tris or glycine can be used to quench the reaction after it is complete.
Q4: How does pH affect the stability of the this compound NHS ester?
A4: The NHS ester is susceptible to hydrolysis, and the rate of hydrolysis increases with increasing pH. At a higher pH, the NHS ester has a shorter half-life, which can lead to lower conjugation efficiency if the reaction is not performed promptly.
Q5: Can I perform the labeling reaction at a pH lower than 7.0?
A5: While the reaction can occur at a pH as low as 6.0, the rate is significantly slower because the primary amines are predominantly protonated and thus less nucleophilic. For most applications, a pH of 7.2 or higher is recommended for efficient labeling.
Quantitative Data Summary
The efficiency of the conjugation reaction is determined by the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the NHS ester. Both reaction rates are pH-dependent.
Table 1: Half-life of NHS Esters at Different pH Values and Temperatures
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | Not specified, but significantly shorter than at pH 7.0 |
| 8.6 | 4 | 10 minutes |
Table 2: Influence of pH on Aminolysis and Hydrolysis Rates
| pH | Amine Reactivity (Aminolysis) | NHS Ester Stability (Hydrolysis) | Expected Conjugation Yield |
| 6.0 - 7.0 | Low (amines are protonated) | High (low hydrolysis rate) | Low to Moderate |
| 7.2 - 8.0 | Moderate to High | Moderate | Good |
| 8.0 - 9.0 | High (more deprotonated amines) | Low (high hydrolysis rate) | Optimal (balance between reactivity and stability) |
| > 9.0 | Very High | Very Low (very rapid hydrolysis) | Potentially Lower (hydrolysis outcompetes aminolysis) |
Experimental Protocols
Protocol 1: Activation of this compound (Carboxylic Acid Form) to an NHS Ester
This protocol is for activating the carboxylic acid group of this compound to an amine-reactive NHS ester for immediate use.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-100 mM.
-
In a separate tube, dissolve EDC and NHS in Activation Buffer. A 2- to 5-fold molar excess of EDC and NHS over this compound is recommended.
-
Add the this compound solution to the EDC/NHS mixture.
-
Allow the reaction to proceed for 15-30 minutes at room temperature.
-
The activated (S,E)-Tco2-peg4-NHS ester is now ready for immediate use in the conjugation reaction.
Protocol 2: Labeling of Proteins with Pre-activated (S,E)-Tco2-peg4-NHS Ester
This protocol describes the general procedure for labeling a protein with primary amines (e.g., lysine residues) using the pre-activated NHS ester of this compound.
Materials:
-
Protein of interest
-
(S,E)-Tco2-peg4-NHS ester
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Amine-free buffer such as 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5 or 0.1 M sodium bicarbonate, pH 8.3.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Desalting column or other purification system.
Procedure:
-
Protein Preparation: Dissolve or buffer exchange your protein into the Conjugation Buffer at a concentration of 2-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the (S,E)-Tco2-peg4-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the (S,E)-Tco2-peg4-NHS ester stock solution to your protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent by using a desalting column, dialysis, or size-exclusion chromatography.
Visualizations
References
Stoichiometry considerations for efficient TCO-tetrazine conjugation
Welcome to the Technical Support Center for TCO-Tetrazine Ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system.[1] For protein-protein conjugations, a 1:1 molar ratio is also commonly used.[2][3] In some protocols, a 2 to 5-fold molar excess of the tetrazine-labeled protein over the TCO-labeled protein is suggested.[4]
Q2: What are the recommended reaction buffers and pH range?
A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers. Phosphate-buffered saline (PBS) is a frequently used buffer. The reaction is typically performed in a pH range of 6 to 9. It is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, especially when working with NHS esters to introduce TCO or tetrazine moieties, to prevent unwanted side reactions with buffer components.
Q3: What is the ideal reaction temperature and duration?
A3: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes. For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C. In some instances, incubating at 37°C or 40°C can be used to further accelerate the reaction.
Q4: Is a catalyst required for the TCO-tetrazine click reaction?
A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically by following the disappearance of the characteristic absorbance of the tetrazine moiety, which is typically in the 510-550 nm range. The reaction can also be monitored by LC-MS analysis to determine the concentrations of the reactants and the formed product.
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
If you are experiencing a slow or incomplete reaction, consider the following potential causes and solutions:
| Possible Cause | Recommended Solution(s) |
| Suboptimal Reactant Concentrations | The reaction rate is dependent on the concentration of both the tetrazine and TCO. Increase the concentration of one or both reactants if possible. |
| Steric Hindrance | If the tetrazine and TCO moieties are attached to bulky molecules, steric hindrance can slow the reaction. Consider using a linker with a flexible spacer (e.g., PEG) to improve accessibility. |
| Incorrect Stoichiometry | An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction. Empirically optimize the molar ratio of your reactants. A slight excess of one component (e.g., 1.1 to 2.0 equivalents) is often beneficial to drive the reaction to completion. |
| Degradation of Reactants | Tetrazines, particularly those with electron-withdrawing groups, can be susceptible to degradation in aqueous media. TCOs can also degrade, especially in the presence of thiols or under UV light. Use freshly prepared solutions or reagents stored under appropriate conditions (e.g., desiccated, protected from light). |
| Low Temperature | While the reaction can proceed at 4°C, the rate will be slower. If the reaction is too slow, consider increasing the temperature to room temperature or 37°C. |
Issue 2: Low Product Yield
Low product yield can be a significant issue. Here are some common causes and how to address them:
| Possible Cause | Recommended Solution(s) |
| Side Reactions | Ensure the starting materials are free of impurities that could compete in side reactions. For oxygen-sensitive molecules, degassing the reaction buffer can prevent oxidation-related side products. |
| Precipitation of Reactants or Product | Use PEGylated linkers on your tetrazine or TCO to enhance aqueous solubility. Alternatively, a small percentage of an organic co-solvent (e.g., DMSO, DMF) can be added, but its compatibility with your biological system must be verified. |
| Inaccurate Quantification of Reactants | Use a reliable method (e.g., UV-Vis spectroscopy) to accurately determine the concentration of your tetrazine and TCO stock solutions before setting up the reaction. |
| Instability of Tetrazine Moiety | Tetrazines can be sensitive to certain chemical conditions, particularly the presence of reducing agents. If disulfide bond reduction is necessary, it should be performed as a separate step, followed by the removal of the reducing agent before the addition of the tetrazine-containing molecule. |
| Isomerization of TCO | The reactive trans-cyclooctene (TCO) can isomerize to the unreactive cis-cyclooctene (CCO), especially in the presence of thiols (e.g., DTT). TCEP is a non-thiol-based reducing agent and is generally a safer alternative to DTT when working with TCO linkers. |
Quantitative Data Summary
The reaction kinetics of the TCO-tetrazine ligation are highly dependent on the specific structures of the TCO and tetrazine used. The following table provides a summary of reported second-order rate constants.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | Not specified |
| Hydrogen substituted tetrazines | TCO | up to 30,000 | PBS, 37°C |
| Methyl-substituted tetrazines | TCO | ~1000 | Aqueous media |
| Diphenyl-s-tetrazine | d-TCO | 520 | MeOH, 25°C |
| Bispyridyl-based and H-Tz | TCO | up to 1 x 10⁶ | Not specified |
| Various | TCO | 1.4 - 230 | 1,4-dioxane, 25°C |
| Various | TCO | 1100 - 73,000 | Buffered aqueous solution, 37°C |
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation
This protocol provides a general procedure for conjugating a TCO-labeled protein with a tetrazine-labeled protein.
-
Preparation of Reactants:
-
Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable amine-free reaction buffer (e.g., PBS, pH 7.4).
-
Ensure the concentration of each protein is accurately determined.
-
-
Reactant Calculation:
-
Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 or a slight excess of tetrazine, e.g., 1.05-1.5:1).
-
-
Conjugation Reaction:
-
Mix the calculated volumes of the TCO-labeled protein and the tetrazine-labeled protein.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The incubation time can be extended if necessary.
-
-
Purification (Optional):
-
If required, purify the resulting conjugate from any unreacted starting materials using size-exclusion chromatography.
-
-
Storage:
-
Store the final conjugate at 4°C until further use.
-
Protocol 2: Monitoring Reaction Progress by UV-Vis Spectroscopy
This protocol outlines how to monitor the reaction kinetics using a spectrophotometer.
-
Prepare Stock Solutions:
-
Prepare stock solutions of the tetrazine and TCO in a suitable solvent (e.g., DMSO or DMF).
-
-
Determine Molar Extinction Coefficient:
-
Accurately determine the molar extinction coefficient of the tetrazine at its λmax (typically 510-550 nm) in the reaction buffer.
-
-
Initiate the Reaction:
-
In a cuvette, add the reaction buffer and the TCO solution.
-
Start the measurement and then add the tetrazine solution to initiate the reaction, ensuring rapid mixing.
-
-
Monitor Absorbance:
-
Record the decrease in absorbance at the tetrazine's λmax over time.
-
-
Calculate Reaction Rate:
-
The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation, depending on the experimental setup.
-
Visualizations
Caption: General experimental workflow for TCO-tetrazine protein-protein conjugation.
Caption: A logical troubleshooting guide for addressing low TCO-tetrazine conjugation yield.
Caption: The reaction mechanism of TCO-tetrazine ligation via IEDDA.
References
Technical Support Center: (S,E)-Tco2-peg4-cooh Labeled Biomolecules
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing (S,E)-Tco2-peg4-cooh for the characterization and labeling of biomolecules. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical linker used in bioconjugation. It features a trans-cyclooctene (TCO) group, a four-unit polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid (COOH). The TCO group enables a highly specific and rapid "click" reaction with tetrazine-modified molecules, a process known as inverse electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] This linker is commonly used to label proteins, antibodies, and other biomolecules for applications in diagnostics, imaging, and drug delivery.[4][5] The PEG4 spacer enhances water solubility and reduces steric hindrance during conjugation.
Q2: How do I attach this compound to my biomolecule?
The carboxylic acid group of this compound does not directly react with biomolecules. It must first be activated to form a reactive ester that can then couple with primary amines (e.g., the side chains of lysine residues) on the surface of proteins or antibodies. A common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Q3: What are the advantages of using the TCO-tetrazine click reaction?
The TCO-tetrazine ligation offers several key advantages for bioconjugation:
-
Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, allowing for rapid labeling even at low reactant concentrations.
-
High Specificity and Bioorthogonality: TCO and tetrazine groups react selectively with each other and do not interfere with other functional groups typically found in biological systems.
-
Catalyst-Free: The reaction proceeds under mild, physiological conditions without the need for potentially cytotoxic metal catalysts like copper.
-
High Efficiency: Conjugation efficiencies can be very high, often exceeding 90% under optimal conditions.
Q4: How can I monitor the progress of the TCO-tetrazine reaction?
The progress of the TCO-tetrazine ligation can be monitored spectrophotometrically. Tetrazines have a characteristic absorbance in the visible range (typically between 510 and 550 nm). As the reaction proceeds and the tetrazine is consumed, this absorbance decreases, providing a way to track the reaction in real-time.
Troubleshooting Guide
Issue 1: Low or No Labeling of the Biomolecule with this compound
| Possible Cause | Suggested Solution |
| Inefficient activation of the carboxylic acid. | Ensure that the EDC and NHS/Sulfo-NHS are fresh and have been stored under anhydrous conditions. The activation reaction is most efficient at a slightly acidic pH (4.5-6.0). Use an amine-free buffer for the activation step to prevent unwanted side reactions. |
| Hydrolysis of the activated NHS-ester. | The NHS-ester is susceptible to hydrolysis. Prepare the activated linker immediately before use and proceed with the conjugation step promptly. |
| Presence of primary amines in the buffer. | Buffers containing primary amines (e.g., Tris, glycine) will compete with the biomolecule for the activated linker. Perform a buffer exchange into an amine-free buffer like PBS before the labeling reaction. |
| Suboptimal pH for conjugation. | The reaction of the NHS-ester with primary amines on the biomolecule is most efficient at a pH of 7-9. |
Issue 2: Low Yield of the Final Conjugate after TCO-Tetrazine Reaction
| Possible Cause | Suggested Solution |
| Degradation or isomerization of the TCO group. | The trans-isomer of cyclooctene is strained and can isomerize to the less reactive cis-isomer, especially during long-term storage or in the presence of thiols or copper. Use freshly prepared or properly stored TCO-labeled biomolecules. Avoid buffers containing thiols. |
| Degradation of the tetrazine. | Some tetrazines can be susceptible to degradation in aqueous media, especially in the presence of reducing agents. Use freshly prepared tetrazine-labeled molecules. |
| Steric hindrance. | If the TCO and tetrazine moieties are attached to bulky biomolecules, steric hindrance can slow the reaction. The PEG4 spacer in this compound helps to mitigate this, but if the problem persists, consider a linker with a longer PEG chain. |
| Incorrect stoichiometry. | While a 1:1 molar ratio is theoretical, using a slight excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule can help drive the reaction to completion. |
| "Masked" TCO groups. | The hydrophobic TCO group can sometimes become buried within the structure of the labeled protein, making it inaccessible for reaction. The hydrophilic PEG spacer is designed to minimize this effect. |
Issue 3: Aggregation of the Labeled Biomolecule
| Possible Cause | Suggested Solution |
| Hydrophobic interactions. | The TCO group is somewhat hydrophobic and can lead to non-specific interactions and aggregation. The PEG4 spacer improves solubility. If aggregation is observed, consider optimizing the buffer conditions (e.g., adding mild detergents or adjusting ionic strength) or purifying the conjugate promptly. |
| High concentration of organic solvent. | This compound is often dissolved in an organic solvent like DMSO or DMF. High final concentrations of these solvents can cause protein precipitation. Minimize the volume of the stock solution added to the aqueous reaction mixture. |
| Intermolecular disulfide bond formation. | If the protein has free cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds, causing aggregation. The addition of a mild reducing agent like TCEP may be necessary. |
Issue 4: Difficulty in Purifying the Labeled Biomolecule
| Possible Cause | Suggested Solution |
| Presence of unreacted labeling reagents. | Small molecule reagents like EDC, NHS, and unreacted this compound can be removed using size-exclusion chromatography (e.g., desalting columns) or dialysis. |
| Heterogeneous mixture of products. | The final reaction mixture may contain unreacted biomolecules, the TCO-labeled biomolecule, and the final conjugate. Purification methods like size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) can be used to separate these species based on differences in size, charge, or hydrophobicity. |
| Co-elution of desired product and impurities. | A multi-step purification workflow, combining different chromatographic techniques, may be necessary to achieve high purity. |
Data Presentation
Table 1: Reaction Kinetics of TCO-Tetrazine Ligation
| Reactants | Conditions | Second-Order Rate Constant (k₂) | Reference(s) |
| TCO & Tetrazine | Aqueous Media | > 800 M⁻¹s⁻¹ | |
| TCO & 3,6-di(2-pyridyl)-s-tetrazine | Water, 25 °C | 366,000 M⁻¹s⁻¹ | |
| sTCO & Genetically Encoded Tetrazine | Eukaryotic Systems | 35,000 M⁻¹s⁻¹ | |
| TCO-conjugated antibody & [¹¹¹In]In-labeled-Tz | PBS, 37 °C | (13 ± 0.08) x 10³ M⁻¹s⁻¹ |
Table 2: Typical Conjugation Efficiencies
| Biomolecule | Labeling Method | Conjugation Efficiency/Yield | Reference(s) |
| Protein | TCO-protein & Tetrazine-molecule | > 99% | |
| Single Domain Antibody (sdAb) | TCO-PEG4-NHS ester | > 50% conversion | |
| sdAb with GK linker | TCO-GK-PEG4-NHS ester | > 75% conversion | |
| Antibody | DBCO-PEG4-NHS or TCO-PEG4-NHS | - | |
| Cytochrome C | TCO-labeling and reaction with tetrazine-fluorescein | ~90% labeling yield |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/Sulfo-NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive Sulfo-NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
Procedure:
-
Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in ice-cold, dry Activation Buffer.
-
In a microcentrifuge tube, combine the desired amount of the this compound stock solution with Activation Buffer.
-
Add the EDC stock solution to achieve a final molar ratio of 2-5 fold excess over this compound.
-
Immediately add the Sulfo-NHS stock solution to achieve a final molar ratio of 2-5 fold excess over this compound.
-
Vortex the reaction mixture gently and incubate at room temperature for 15-30 minutes.
-
The activated linker is now ready for immediate use in the conjugation reaction.
Protocol 2: Labeling of a Biomolecule with Activated this compound
This protocol outlines the general procedure for labeling a protein or antibody with the activated (S,E)-Tco2-peg4-Sulfo-NHS ester.
Materials:
-
Activated (S,E)-Tco2-peg4-Sulfo-NHS ester (from Protocol 1)
-
Biomolecule of interest (e.g., antibody, protein)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Biomolecule Preparation: Dissolve or buffer exchange the biomolecule into the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
Conjugation Reaction: Add the freshly prepared activated linker solution to the biomolecule solution. A common starting point is a 5-20 fold molar excess of the linker over the biomolecule. The optimal ratio should be determined empirically for each specific application.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of approximately 50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
-
Purification: Remove excess, unreacted linker and quenching buffer by passing the solution through a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by methods such as UV-Vis spectroscopy or mass spectrometry. Store the purified, labeled biomolecule under appropriate conditions (e.g., 4°C for short-term, -80°C for long-term).
Visualizations
Caption: Mechanism of the TCO-Tetrazine bioorthogonal reaction.
Caption: General experimental workflow for biomolecule labeling.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Validation & Comparative
A Head-to-Head Comparison: (S,E)-Tco2-peg4-cooh Enabled Ligation vs. Copper-Catalyzed Click Chemistry (CuAAC)
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is critical to the success of their work. This guide provides an objective, data-driven comparison between two prominent "click chemistry" platforms: the inverse-electron-demand Diels-Alder (IEDDA) reaction, utilizing reagents like (S,E)-Tco2-peg4-cooh, and the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
The selection between these two powerful ligation techniques hinges on the specific requirements of the application, primarily the need for biocompatibility and the desired reaction speed. The TCO-tetrazine ligation, for which this compound is a key component, offers unparalleled reaction kinetics in a catalyst-free system, making it ideal for in vivo applications. In contrast, CuAAC is a robust and highly efficient method that, while requiring a copper catalyst, remains a versatile tool for a vast range of ex vivo and in vitro applications.
Performance Comparison: At a Glance
The most striking difference between the two methodologies lies in their reaction rates and biocompatibility. The TCO-tetrazine ligation is orders of magnitude faster and avoids the cellular toxicity associated with copper catalysts.
| Feature | This compound (TCO-Tetrazine Ligation) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) | Huisgen 1,3-Dipolar Cycloaddition (Copper-Catalyzed) |
| Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | 800 - 30,000+ (up to 10⁷ reported)[1][2][3][4] | 10 - 10,000[1] |
| Biocompatibility | Excellent; catalyst-free, ideal for in vivo use | Limited in living systems due to copper catalyst cytotoxicity |
| Catalyst Required | None (driven by strain and electronics) | Copper(I) |
| Reaction Conditions | Aqueous media, physiological pH, room/body temperature | Aqueous media, requires reducing agents and ligands |
| Primary Byproduct | Nitrogen gas (N₂) | None |
| Linkage Formed | Dihydropyridazine (stable) | 1,4-disubstituted 1,2,3-Triazole (stable) |
Reaction Mechanisms and Workflow
The fundamental difference between these two chemistries dictates their respective workflows and applications.
This compound: The TCO-Tetrazine Ligation
This compound is a bifunctional linker. Its carboxylic acid (-COOH) handle allows for initial conjugation to a primary amine (e.g., a lysine residue on an antibody) via standard amide bond formation. The trans-cyclooctene (TCO) moiety then serves as a highly reactive dienophile for an extremely rapid and specific IEDDA reaction with a tetrazine-functionalized molecule. This two-step process provides modularity in designing complex bioconjugates.
The reaction proceeds via a [4+2] cycloaddition, where the electron-deficient tetrazine reacts with the strained, electron-rich TCO. This is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion and forming a stable covalent bond.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC creates a stable triazole linkage between a terminal alkyne and an azide. This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). A stabilizing ligand, such as TBTA or THPTA, is crucial to enhance reaction efficiency and protect the biomolecule from damage by reactive oxygen species that can be generated.
Experimental Protocols
The following are representative protocols for conjugating an antibody. Optimization is typically required for specific biomolecules and payloads.
Protocol 1: Two-Step Antibody Conjugation via TCO-Ligation
This protocol first attaches the this compound linker to the antibody, followed by the click reaction with a tetrazine-payload.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO
-
Tetrazine-functionalized payload (Tz-Payload)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
Part A: Antibody Functionalization with TCO Linker
-
Antibody Preparation: Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 2-5 mg/mL.
-
Linker Activation: In a separate microfuge tube, dissolve this compound, EDC, and NHS in anhydrous DMSO to create stock solutions. Immediately before use, combine them at a molar ratio of 1:5:10 (Linker:EDC:NHS) and incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
Conjugation: Add the activated linker solution to the antibody solution. A 10-20 fold molar excess of linker over the antibody is a common starting point. Incubate for 2 hours at room temperature with gentle mixing.
-
Quenching: Add quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Remove excess linker and byproducts using a desalting column, exchanging into a suitable buffer (e.g., PBS). The resulting TCO-modified antibody is now ready for the click reaction.
Part B: TCO-Tetrazine Click Reaction
-
Reaction Setup: Dissolve the Tz-Payload in a compatible solvent (e.g., DMSO or PBS).
-
Click Reaction: Combine the purified TCO-Antibody with the Tz-Payload. A 1.5 to 5-fold molar excess of the Tz-Payload over the antibody is recommended. Incubate for 1-2 hours at room temperature.
-
Final Purification: Purify the final antibody-drug conjugate (ADC) using an appropriate method, such as size-exclusion chromatography (SEC), to remove the unreacted payload.
Protocol 2: Antibody Conjugation via CuAAC
This protocol assumes the antibody has been pre-functionalized with a terminal alkyne and the payload with an azide.
Materials:
-
Alkyne-functionalized antibody in a suitable buffer (e.g., PBS)
-
Azide-functionalized payload (Azide-Payload)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Ligand stock solution (e.g., 200 mM THPTA in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
DMSO for dissolving hydrophobic payloads
Procedure:
-
Reagent Preparation: Prepare stock solutions of CuSO₄, ligand, and sodium ascorbate. Dissolve the Azide-Payload in DMSO or an appropriate buffer.
-
Catalyst Premix: In a microfuge tube, mix CuSO₄ and the THPTA ligand in a 1:2 molar ratio. Allow it to stand for a few minutes.
-
Conjugation Reaction: In a reaction tube, combine the alkyne-antibody with the Azide-Payload (a common molar ratio is 1:4 to 1:10, antibody:payload).
-
Initiation: Add the premixed Cu(I)/THPTA catalyst to the antibody-payload mixture. To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution.
-
Incubation: Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.
-
Purification: Purify the final ADC product using size-exclusion chromatography or affinity purification to remove unreacted reagents, copper, and byproducts.
Conclusion and Recommendations
For applications demanding the highest degree of biocompatibility, such as live-cell imaging, in vivo pre-targeting for diagnostics, or therapeutics, the TCO-tetrazine ligation enabled by reagents like This compound is the superior choice. Its exceptionally fast, catalyst-free nature allows for efficient conjugation at low, physiologically relevant concentrations while preserving the integrity of biological systems.
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains a powerful, reliable, and economical workhorse for a vast array of applications in materials science, drug discovery, and bioconjugation, particularly in ex vivo or in vitro settings where copper toxicity is not a limiting factor. The development of advanced ligands has also helped to mitigate some of the challenges associated with CuAAC in more sensitive systems.
The selection of the appropriate method will ultimately be guided by the specific experimental context, with TCO-tetrazine ligation offering a clear advantage in speed and biocompatibility for the most demanding in vivo environments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bioorthogonal Ligation Techniques for Researchers and Drug Development Professionals
In the landscape of chemical biology and drug development, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal ligation techniques, chemical reactions that can occur in living systems without interfering with native biochemical processes, have emerged as indispensable tools for in-cell imaging, drug targeting, and understanding complex biological systems. This guide provides a comprehensive head-to-head comparison of three prominent bioorthogonal ligation techniques: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation, and the Staudinger Ligation. We present a quantitative analysis of their performance, detailed experimental protocols, and visual representations of their chemical mechanisms and workflows to aid researchers in selecting the optimal technique for their specific application.
Quantitative Performance Comparison
The efficacy of a bioorthogonal reaction is critically dependent on its kinetics, with the second-order rate constant (k₂) being a key metric for comparison. A higher k₂ value indicates a faster reaction, which is often crucial for studying dynamic processes or labeling low-abundance biomolecules. The following table summarizes the reported second-order rate constants for various reactants in SPAAC, IEDDA, and Staudinger ligation.
| Ligation Technique | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| SPAAC | BCN | Benzyl Azide | ~0.06 - 0.1 | [1] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | [1] | |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | [1] | |
| BARAC | Benzyl Azide | >1.0 | [2] | |
| [9+1]CPP | Benzyl Azide | 2.2 x 10⁻³ | [3] | |
| [11+1]CPP | Benzyl Azide | 4.5 x 10⁻⁴ | ||
| fluor[11+1]CPP | Benzyl Azide | 4.7 x 10⁻³ | ||
| m[9+1]CPP | Benzyl Azide | 9.6 x 10⁻³ | ||
| IEDDA | Norbornene | 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | 1.9 | |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | ||
| d-TCO | 3,6-dipyridyl-s-tetrazine | 366,000 | ||
| cyclopropane-fused TCO | 3,6-dipyridyl-s-tetrazine | 3,300,000 | ||
| Staudinger Ligation | (Diphenylphosphino)methanethiol | Glycyl Azide | 7.7 x 10⁻³ |
Note: Reaction rates can vary depending on the specific derivatives of the reactants, solvent, and temperature.
Chemical Principles and Reaction Mechanisms
The underlying chemical principles of these ligation techniques dictate their reactivity, specificity, and biocompatibility.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that relies on the high ring strain of cyclooctynes to drive a [3+2] cycloaddition with azides, forming a stable triazole linkage. This method avoids the cytotoxicity associated with copper catalysts used in the original click chemistry reaction (CuAAC), making it highly suitable for live-cell and in vivo applications. The reactivity of SPAAC is highly dependent on the structure of the cyclooctyne, with more strained derivatives exhibiting faster kinetics.
SPAAC Reaction Mechanism.
Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation
The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a strained trans-cyclooctene (TCO). This reaction is exceptionally fast, with some variants boasting the highest known second-order rate constants for any bioorthogonal reaction. The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyrazine product.
IEDDA Reaction Mechanism.
Staudinger Ligation
The Staudinger ligation is based on the classic Staudinger reaction between an azide and a phosphine. In the bioorthogonal version, the phosphine is engineered with an electrophilic trap (e.g., a methyl ester) that intercepts the intermediate aza-ylide, leading to the formation of a stable amide bond. While generally slower than SPAAC and IEDDA, the Staudinger ligation offers the advantage of forming a native amide bond, which can be beneficial in applications such as protein synthesis. A "traceless" version of this reaction has also been developed where the phosphine oxide byproduct is not incorporated into the final product.
Staudinger Ligation Mechanism.
Experimental Protocols
To facilitate the implementation and comparison of these techniques, we provide detailed protocols for key experiments.
Protocol for Determining Second-Order Rate Constants by UV-Visible Spectrophotometry
This protocol is suitable for reactions where one of the reactants has a distinct chromophore that changes upon reaction, such as the tetrazine in IEDDA ligations.
Materials:
-
Reactant 1 (e.g., Tetrazine derivative)
-
Reactant 2 (e.g., TCO derivative)
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Optimal Wavelength: Dissolve a known concentration of the chromophoric reactant (e.g., tetrazine) in the reaction buffer and acquire its UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max).
-
Prepare Reactant Solutions: Prepare stock solutions of both reactants in the reaction buffer. The concentration of the non-chromophoric reactant should be at least 10-fold higher than the chromophoric reactant to ensure pseudo-first-order kinetics.
-
Initiate the Reaction: In a quartz cuvette, mix the solution of the chromophoric reactant with the buffer. Place the cuvette in the spectrophotometer and start monitoring the absorbance at λ_max.
-
Data Acquisition: Initiate the reaction by adding the solution of the excess reactant to the cuvette, mix quickly, and immediately begin recording the absorbance at λ_max over time.
-
Data Analysis:
-
Plot the absorbance versus time.
-
Fit the data to a single exponential decay curve to obtain the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the initial concentration of the reactant in excess (k₂ = k_obs / [Reactant in Excess]₀).
-
Protocol for Site-Specific Protein Labeling in Live Cells
This protocol describes a general workflow for labeling a protein of interest, modified to contain a bioorthogonal handle, with a fluorescent probe inside living cells.
Materials:
-
Mammalian cells expressing the protein of interest tagged with a bioorthogonal handle (e.g., an unnatural amino acid containing an azide or a cyclooctyne).
-
Fluorescent probe conjugated to the complementary bioorthogonal handle (e.g., a DBCO-fluorophore or a tetrazine-fluorophore).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-Buffered Saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Protein Expression: Culture the cells under standard conditions and induce the expression of the tagged protein of interest.
-
Labeling Reaction:
-
Prepare a stock solution of the fluorescent probe in a biocompatible solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Remove the old medium from the cells and add the medium containing the fluorescent probe.
-
Incubate the cells for a specific period (e.g., 30 minutes to 2 hours) at 37°C to allow for the bioorthogonal reaction to occur. The optimal incubation time will depend on the reaction kinetics and the concentration of the reactants.
-
-
Washing: Remove the labeling medium and wash the cells several times with fresh, pre-warmed PBS or cell culture medium to remove any unreacted fluorescent probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.
Experimental Workflow Comparison
The choice of a bioorthogonal ligation technique often depends on the specific experimental workflow and the desired outcome. The following diagram illustrates a generalized workflow for a bioorthogonal labeling experiment and highlights key considerations for each technique.
Generalized experimental workflow for bioorthogonal labeling.
Conclusion
The selection of a bioorthogonal ligation technique is a critical decision in the design of experiments in chemical biology and drug development. IEDDA reactions offer unparalleled speed, making them ideal for capturing rapid biological processes and for applications requiring high sensitivity. SPAAC provides a robust and biocompatible alternative with good reaction kinetics and a highly stable product, making it a workhorse for a wide range of applications. The Staudinger ligation, while having slower kinetics, provides a unique advantage in its ability to form a native amide bond, which is particularly useful for protein engineering and synthesis. By carefully considering the quantitative data, reaction mechanisms, and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate bioorthogonal tool to advance their scientific goals.
References
A Comparative Guide to the Conjugation Efficiency of (S,E)-Tco2-peg4-cooh
For researchers, scientists, and drug development professionals, the efficient and specific conjugation of molecules is paramount for the development of targeted therapeutics, diagnostics, and research tools. The choice of linker is a critical determinant of the success of bioconjugation. This guide provides a comparative analysis of (S,E)-Tco2-peg4-cooh, a trans-cyclooctene (TCO)-containing linker, focusing on its conjugation efficiency in the context of bioorthogonal click chemistry. We present a comparison with alternative conjugation chemistries, detailed experimental protocols for assessing efficiency, and visual workflows to guide your research.
This compound is a key reagent in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, a type of "click chemistry" that occurs between a TCO group and a tetrazine (Tz) moiety.[1] This reaction is known for its exceptionally fast kinetics and high specificity, enabling rapid and efficient conjugation in aqueous environments without the need for catalysts.[2][3] The integrated PEG4 spacer enhances solubility and reduces steric hindrance.[2][4]
Performance Comparison: TCO-Tetrazine Ligation vs. Alternative Chemistries
The efficiency of a conjugation reaction is a critical factor. The TCO-tetrazine reaction stands out for its rapid kinetics and high efficiency, often exceeding 99% under mild conditions. The following table provides a comparative overview of key performance indicators for TCO-tetrazine ligation versus other common bioconjugation methods.
| Feature | TCO-Tetrazine Ligation | NHS Ester Chemistry | Maleimide Chemistry |
| Reactive Groups | trans-Cyclooctene (TCO) & Tetrazine | N-Hydroxysuccinimide (NHS) Ester & Primary Amine | Maleimide & Thiol (Sulfhydryl) |
| Reaction Kinetics (M⁻¹s⁻¹) | Extremely Fast (~1 - 2.6 x 10⁴) | Moderate (~10¹ - 10²) | Fast (~10² - 10³) |
| Specificity | High (Bioorthogonal) | Moderate (Can react with multiple lysine residues) | High for thiols, but potential for off-target reactions |
| Catalyst Required | No | No | No |
| Stability of Linkage | Stable dihydropyridazine | Stable amide bond | Thioether bond (potential for retro-Michael addition) |
| Typical Efficiency | Very High (>95%) | Variable (dependent on pH and stoichiometry) | High, but can be affected by reducing agents |
Experimental Protocols for Determining Conjugation Efficiency
Accurate quantification of conjugation efficiency is essential for the development of reproducible bioconjugates. The following are detailed methodologies for three common analytical techniques to determine the extent of conjugation.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Size-Exclusion Chromatography (SEC), is a powerful method for separating and quantifying the conjugated product from unconjugated starting materials based on their size.
Instrumentation and Columns:
-
HPLC system equipped with a UV detector.
-
Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of the biomolecule.
Experimental Workflow:
Caption: General experimental workflow for HPLC-based quantification.
Procedure:
-
Sample Preparation : Prepare a control sample of the unconjugated biomolecule at the same concentration as the reaction mixture.
-
Chromatographic Run :
-
Equilibrate the SEC column with the appropriate mobile phase until a stable baseline is achieved.
-
Set the UV detector to a wavelength suitable for the biomolecule (e.g., 280 nm for proteins).
-
Inject the unconjugated control to determine its retention time.
-
Inject the conjugation reaction sample. The larger, conjugated product will elute earlier than the unconjugated biomolecule.
-
-
Data Analysis :
-
Integrate the areas of the peaks corresponding to the conjugated and unconjugated species.
-
Calculate the conjugation efficiency as the percentage of the conjugated peak area relative to the total peak area of all species.
-
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the mass of the biomolecule, allowing for the precise determination of the number of attached linkers.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS).
Experimental Workflow:
Caption: Experimental workflow for MS-based quantification.
Procedure:
-
Sample Preparation :
-
Desalt the protein samples to remove non-volatile salts that can interfere with ionization.
-
Dilute the sample in a solvent suitable for ESI-MS.
-
-
Mass Spectrometry Analysis : Acquire mass spectra for both the unconjugated control and the reaction sample.
-
Data Analysis :
-
Determine the mass of the unconjugated biomolecule from the control sample.
-
In the reaction sample, identify the masses corresponding to the conjugated species. Each attached this compound linker (MW ≈ 417.49) will increase the mass of the biomolecule.
-
The relative abundance of the deconvoluted mass peaks can be used to estimate the percentage of each species.
-
UV-Vis Spectroscopy
This method can be used to monitor the reaction kinetics by observing the disappearance of the tetrazine's characteristic color over time.
Instrumentation:
-
UV-Vis spectrophotometer with kinetic measurement capabilities.
Procedure:
-
Determine Molar Extinction Coefficient (ε) : Prepare a standard curve of the tetrazine-containing molecule to determine its molar extinction coefficient at its maximum absorbance wavelength (λmax, typically around 520 nm).
-
Kinetic Measurement :
-
In a cuvette, mix the TCO-functionalized biomolecule with a known concentration of the tetrazine-containing molecule.
-
Immediately begin monitoring the decrease in absorbance at the tetrazine's λmax over time.
-
-
Data Analysis : The rate of disappearance of the tetrazine absorbance is proportional to the rate of conjugation.
Signaling Pathway and Logical Relationships
The conjugation of this compound to a biomolecule and its subsequent reaction with a tetrazine-labeled molecule follows a logical two-step process. First, the carboxylic acid of the TCO linker is activated and reacted with an amine on the biomolecule. Second, the TCO-functionalized biomolecule undergoes the bioorthogonal click reaction with a tetrazine.
Caption: Two-step bioconjugation workflow using this compound.
References
A Comparative Guide to the Stability of the TCO-Tetrazine Linkage
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and biocompatibility.[1][2] This guide provides a comprehensive assessment of the stability of the resulting TCO-tetrazine linkage, offering a comparative analysis of different TCO and tetrazine derivatives, supporting experimental data, and detailed protocols for stability and kinetic assays.
Factors Influencing TCO-Tetrazine Linkage Stability
The stability of both the TCO and tetrazine reactants, as well as the resulting dihydropyridazine product, is crucial for the successful application of this ligation in biological systems. Several factors can influence the stability of these components:
-
TCO Isomerization: TCOs can isomerize to their unreactive cis-cyclooctene (CCO) form, a process that can be accelerated by the presence of thiols and copper-containing proteins.[3][4] More strained and highly reactive TCO derivatives, such as s-TCO, tend to be less stable and more prone to isomerization.[5]
-
Tetrazine Degradation: The stability of tetrazines is highly dependent on their substituents. Electron-withdrawing groups increase the reactivity of the tetrazine but can also render it more susceptible to degradation in aqueous media. Conversely, electron-donating groups tend to enhance stability but at the cost of slower reaction kinetics.
-
Reaction Conditions: The pH of the reaction medium can influence the stability of the reactants, particularly NHS esters used for bioconjugation, which are prone to hydrolysis at higher pH. While the TCO-tetrazine ligation itself is generally insensitive to pH within a physiological range, extreme pH values can affect the stability of the biomolecules involved.
Comparative Stability and Reactivity Data
The selection of a TCO and tetrazine pair for a specific application often involves a trade-off between reactivity and stability. The following tables summarize key quantitative data to aid in this selection process.
Table 1: Second-Order Rate Constants of TCO-Tetrazine Ligations
This table presents the second-order rate constants (k₂) for the reaction of various TCO derivatives with different tetrazines, providing a direct measure of reaction speed.
| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂ M⁻¹s⁻¹) | Conditions |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 (±400) | PBS |
| TCO | Methyl-substituted tetrazines | ~1000 | - |
| TCO | Hydrogen-substituted tetrazines | up to 30,000 | - |
| s-TCO | 3,6-diphenyl-s-tetrazine | 3100 | MeOH, 25°C |
| s-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | 3,300,000 (±40,000) | H₂O, 25°C |
| d-TCO | 3,6-diphenyl-s-tetrazine | 520 (±3) | MeOH, 25°C |
| d-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 (±15,000) | H₂O, 25°C |
| oxoTCO | Water-soluble tetrazine | - | - |
| a-TCO (diol-derivatized) | 3,6-dipyridyl-s-tetrazine | 150,000 (±8000) | - |
Data compiled from multiple sources.
Table 2: Stability of TCO Derivatives
This table highlights the stability of different TCO derivatives under various conditions.
| TCO Derivative | Condition | Stability Profile |
| TCO | High thiol concentrations, serum | Can isomerize over time. |
| s-TCO | High thiol concentrations (30 mM) | Rapidly isomerizes. |
| d-TCO | Aqueous solution, blood serum, thiols | Shows improved stability compared to more strained derivatives. |
| d-TCO | Human serum, room temperature | No isomerization or decomposition observed after 24 hours; >97% trans after 4 days. |
Table 3: Stability of Tetrazine Derivatives
This table provides a general overview of the stability of tetrazine derivatives based on their substituents.
| Tetrazine Substituent | Stability in Aqueous Buffer |
| Electron-donating groups (e.g., alkyl) | High stability |
| Hydrogen | Moderate stability |
| Electron-withdrawing groups | Lower stability |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of stability and kinetic data.
Protocol 1: Determining Second-Order Rate Constants using Stopped-Flow UV-Vis Spectrophotometry
Objective: To quantify the reaction kinetics of a TCO-tetrazine ligation.
Materials:
-
TCO derivative
-
Tetrazine derivative
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the TCO and tetrazine derivatives in anhydrous DMSO or DMF.
-
Prepare Working Solutions: Dilute the stock solutions in PBS (pH 7.4) to the desired final concentrations. The final DMSO/DMF concentration should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
Equilibrate Solutions: Load the TCO and tetrazine working solutions into separate syringes of the stopped-flow instrument and allow them to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate Reaction and Monitor Absorbance: Rapidly mix the two solutions in the stopped-flow instrument. Monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.
-
Data Analysis:
-
Fit the absorbance decay curve to a pseudo-first-order or second-order rate equation to determine the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess.
-
Protocol 2: Assessing Tetrazine Stability in Aqueous Buffer
Objective: To evaluate the stability of a tetrazine derivative in an aqueous environment.
Materials:
-
Tetrazine derivative
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
UV-Vis spectrophotometer or plate reader
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the tetrazine in anhydrous DMSO.
-
Prepare Working Solution: Dilute the DMSO stock solution in the aqueous buffer to a final concentration where the absorbance is within the linear range of the spectrophotometer. Keep the final DMSO concentration low (e.g., <1%).
-
Incubation: Incubate the working solution at a constant temperature (e.g., 37°C).
-
Absorbance Measurement: At regular time intervals, measure the absorbance of the solution at the λmax of the tetrazine.
-
Data Analysis: Plot the percentage of remaining tetrazine (calculated from the absorbance values) against time to determine its half-life and degradation rate.
Protocol 3: Assessing TCO Stability in Serum
Objective: To evaluate the stability of a TCO derivative in a biological matrix.
Materials:
-
TCO derivative
-
Fetal Bovine Serum (FBS) or other serum
-
Anhydrous DMSO
-
Analytical method for TCO quantification (e.g., reaction with a tetrazine-fluorophore conjugate followed by fluorescence measurement, or LC-MS)
Procedure:
-
Prepare TCO Solution: Prepare a stock solution of the TCO derivative in anhydrous DMSO.
-
Incubation in Serum: Spike pre-warmed (37°C) serum with the TCO stock solution to the desired final concentration.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the serum mixture.
-
Sample Preparation (for LC-MS): To precipitate proteins and stop further degradation, add a cold organic solvent (e.g., acetonitrile), vortex, and centrifuge to pellet the precipitate. Analyze the supernatant.
-
Quantification: Determine the concentration of the remaining reactive TCO at each time point using a suitable analytical method.
-
Data Analysis: Plot the percentage of remaining TCO against time to determine its stability profile in serum.
Visualizing Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate key experimental workflows and reaction mechanisms related to the assessment of TCO-tetrazine linkage stability.
Caption: Workflow for assessing TCO and tetrazine stability and reaction kinetics.
Caption: Mechanism of the TCO-tetrazine inverse electron-demand Diels-Alder (IEDDA) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of linkers for antibody-drug conjugates
An Essential Guide to Linker Technologies for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability in circulation, its mechanism of action, and its overall efficacy and toxicity profile.[1][2] An ideal linker must be stable enough to prevent premature payload release in the bloodstream but allow for efficient release of the payload at the tumor site.[1]
This guide provides an objective comparison of different linker technologies, supported by experimental data, to aid in the rational design and evaluation of next-generation ADCs.
The Architecture of an Antibody-Drug Conjugate
An ADC consists of three primary components: a monoclonal antibody that provides specificity for a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects them. The linker's design is pivotal to the ADC's performance.
Comparative Analysis of Linker Types
Linkers are broadly classified into two categories—cleavable and non-cleavable—based on their payload release mechanism.
Cleavable Linkers
Cleavable linkers are designed to be stable in systemic circulation and release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. This controlled release can enable a "bystander effect," where the freed, cell-permeable payload can kill adjacent antigen-negative tumor cells, which is advantageous for treating heterogeneous tumors.
Types of Cleavable Linkers:
-
Enzyme-Sensitive: These linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases (e.g., Cathepsin B) that are often overexpressed in tumor cells.
-
pH-Sensitive (Acid-Labile): These linkers incorporate acid-labile bonds, like hydrazones, which hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Redox-Sensitive (Disulfide): These linkers contain a disulfide bond that remains stable in the bloodstream but is cleaved in the highly reducing intracellular environment, which has a higher concentration of glutathione.
Non-Cleavable Linkers
Non-cleavable linkers, such as those based on succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), do not have a specific cleavage site. The release of the payload depends on the complete proteolytic degradation of the antibody backbone after the ADC is internalized and trafficked to the lysosome. This process releases the payload still attached to the linker and a single amino acid (e.g., lysine or cysteine). This mechanism generally results in superior plasma stability and a wider therapeutic window due to reduced off-target toxicity.
References
Performance Showdown: (S,E)-Tco2-peg4-cooh vs. Alternative Bioconjugation Linkers in Biological Media
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical determinant of success in bioconjugation. The stability and reactivity of a linker within complex biological environments directly impact the efficacy, safety, and overall performance of antibody-drug conjugates (ADCs), targeted imaging agents, and other protein-based therapeutics. This guide provides an objective, data-driven comparison of (S,E)-Tco2-peg4-cooh, a key player in bioorthogonal click chemistry, against two widely used alternatives: DBCO-peg4-cooh and Maleimide-peg4-cooh. We present a comprehensive analysis of their performance in various biological media, supported by experimental data and detailed protocols.
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) has revolutionized bioconjugation with its exceptionally fast reaction kinetics and high specificity in living systems.[1] this compound, featuring a TCO moiety, a hydrophilic four-unit polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid for payload attachment, is at the forefront of this technology. The PEG4 spacer is designed to enhance aqueous solubility and minimize steric hindrance.[1] This guide will evaluate its performance characteristics in key biological media—serum, plasma, and cell culture medium—and benchmark them against DBCO-peg4-cooh, which reacts via strain-promoted alkyne-azide cycloaddition (SPAAC), and the traditional thiol-reactive Maleimide-peg4-cooh.
Comparative Performance Data
The stability and reactivity of a linker are paramount for its utility in bioconjugation. The ideal linker remains inert in circulation to prevent premature payload release and reacts efficiently and specifically with its target. The following tables summarize key performance indicators for this compound and its alternatives in relevant biological media.
Table 1: Stability of Linkers in Human Serum at 37°C
| Linker | Reactive Moiety | Primary Degradation Pathway | Reported Half-life in Serum/Plasma | Key Observations |
| This compound | trans-cyclooctene (TCO) | Isomerization to inactive cis-cyclooctene (CCO) | ~1-3 days | Isomerization can be catalyzed by thiols and metal-containing proteins in serum. The PEG spacer may increase accessibility to these catalysts.[2] |
| DBCO-peg4-cooh | Dibenzocyclooctyne | Minimal degradation | > 7 days | Generally exhibits high stability in biological media.[3] |
| Maleimide-peg4-cooh | Maleimide | Retro-Michael reaction (thiol exchange) | < 24 hours | Highly susceptible to reaction with abundant thiols like glutathione and albumin, leading to rapid deconjugation.[4] |
Table 2: Reactivity of Linkers in Biological Media
| Linker | Reaction Partner | Biological Medium | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Time (at low µM concentrations) |
| This compound | Tetrazine | Cell Culture Medium (e.g., DMEM + 10% FBS) | >10³ - 10⁶ | Minutes |
| DBCO-peg4-cooh | Azide | Cell Culture Medium (e.g., DMEM + 10% FBS) | ~1 | Hours |
| Maleimide-peg4-cooh | Thiol (e.g., Cysteine) | pH 7.4 Buffer | ~10² - 10³ | Minutes to Hours |
Experimental Protocols
Reproducible and rigorous experimental design is crucial for the accurate evaluation of linker performance. Below are detailed methodologies for assessing the stability and reactivity of these linkers in biological media.
Protocol 1: Assessment of Linker Stability in Human Serum via LC-MS
This protocol outlines a method to quantify the degradation of the linkers over time in a physiologically relevant matrix.
Materials:
-
This compound, DBCO-peg4-cooh, Maleimide-peg4-cooh
-
Human serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable C18 reverse-phase column
Procedure:
-
Prepare 10 mM stock solutions of each linker in DMSO.
-
Spike each linker stock solution into pre-warmed human serum (37°C) to a final concentration of 100 µM.
-
Incubate the serum samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of each sample.
-
Immediately precipitate serum proteins by adding 3 volumes of ice-cold ACN.
-
Vortex and centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under vacuum.
-
Reconstitute the sample in 50% ACN/water with 0.1% FA.
-
Analyze the samples by LC-MS.
Data Analysis:
-
LC-MS Parameters:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the linker from serum components (e.g., 5-95% B over 15 minutes).
-
Detection: Monitor the extracted ion chromatogram (EIC) for the [M+H]⁺ ion of each linker.
-
-
Integrate the peak area of the intact linker at each time point.
-
Normalize the peak area at each time point to the t=0 sample.
-
Plot the percentage of intact linker versus time to determine the stability profile and calculate the half-life.
Protocol 2: Determination of Reaction Kinetics in Cell Culture Medium
This protocol describes a method to measure the second-order rate constant (k₂) for the reaction of each linker with its respective partner in a complex biological medium.
Materials:
-
Linker-functionalized molecule (e.g., a peptide or small molecule)
-
Fluorescently-labeled reaction partner (e.g., Tetrazine-fluorophore, Azide-fluorophore, Thiol-fluorophore)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Fluorescence plate reader
Procedure:
-
Prepare stock solutions of the linker-functionalized molecule and the fluorescent reaction partner in a suitable buffer.
-
In a 96-well plate, add the linker-functionalized molecule to the cell culture medium at a known concentration (e.g., 10 µM).
-
Initiate the reaction by adding the fluorescent reaction partner at an equimolar or slight excess concentration.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the change in fluorescence intensity over time. For "turn-on" fluorescent probes, the fluorescence will increase as the reaction proceeds. For quenching-based assays, the fluorescence will decrease.
-
Record data at regular intervals until the reaction reaches completion.
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
Fit the data to a second-order rate equation to determine the observed rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated from k_obs and the concentrations of the reactants.
Visualizing Experimental Workflows and Logical Relationships
To further elucidate the experimental processes and the factors influencing linker stability, the following diagrams are provided.
Caption: Workflow for assessing linker stability in serum.
Caption: Factors influencing the reactivity of bioconjugation linkers.
Conclusion
The choice of a linker for bioconjugation is a critical decision that necessitates a thorough evaluation of its performance in biologically relevant environments. This compound, leveraging the power of TCO-tetrazine click chemistry, offers unparalleled reaction speed, a significant advantage for applications requiring rapid conjugation at low concentrations. However, its stability in serum, while superior to traditional maleimide linkers, may be a consideration for long-circulating biotherapeutics.
In contrast, DBCO-peg4-cooh provides exceptional stability, albeit with significantly slower reaction kinetics. Maleimide-peg4-cooh, while offering rapid reactivity with thiols, suffers from poor stability in the presence of endogenous thiols, a major drawback for in vivo applications.
Ultimately, the optimal linker choice is application-dependent. For applications demanding rapid and highly specific labeling, particularly in cell-based assays or for short-term in vivo studies, this compound is a superior choice. For long-term in vivo applications where stability is paramount, DBCO-peg4-cooh may be more suitable. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to advance their bioconjugation strategies and develop more effective and safer therapeutics and research tools.
References
Navigating the Nuances of ADC Linker Quality: A Comparative Analysis of (S,E)-Tco2-peg4-cooh Lot-to-Lot Variability
In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. The (S,E)-Tco2-peg4-cooh linker, a TCO (trans-cyclooctene) derivative featuring a PEG4 spacer and a terminal carboxylic acid, is a key component in bioorthogonal conjugation strategies. However, ensuring consistent quality and minimizing lot-to-lot variability of this complex molecule is a significant challenge for researchers and drug developers. This guide provides a comparative analysis of key quality control attributes for this compound, offering insights into acceptable variability and its potential impact on ADC performance.
Comparative Quality Control Parameters
To ensure the reliability and reproducibility of ADC manufacturing, stringent quality control of the this compound linker is paramount. The following table summarizes typical quantitative data for key quality attributes, comparing a representative lot of high-quality this compound with a lot exhibiting acceptable variability and a lot that would be considered out-of-specification.
| Quality Attribute | High-Quality Lot | Acceptable Variability Lot | Out-of-Specification Lot |
| Purity (HPLC) | ≥ 98.0% | 95.0% - 97.9% | < 95.0% |
| Identity (¹H NMR) | Conforms to Structure | Conforms to Structure | Does not Conform |
| Identity (Mass Spec) | Conforms to Expected Mass | Conforms to Expected Mass | Does not Conform |
| Appearance | White to off-white solid | White to off-white solid | Discolored solid |
| Solubility (in DMSO) | ≥ 10 mg/mL | ≥ 10 mg/mL | < 10 mg/mL or insoluble |
| Residual Solvents | < 0.5% | < 1.0% | ≥ 1.0% |
Experimental Protocols for Quality Assessment
The robust characterization of this compound relies on a suite of analytical techniques. Detailed below are the standard methodologies employed to assess the critical quality attributes of this linker.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A sample of the this compound is dissolved in a suitable solvent (e.g., DMSO) and injected into the HPLC system. The area of the main peak is compared to the total area of all peaks to determine the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: A small amount of the linker is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed protons are compared to the expected structure of this compound to confirm its identity.
Mass Spectrometry (MS) for Molecular Weight Verification
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Procedure: The sample is dissolved and infused into the mass spectrometer. The instrument is operated in positive or negative ion mode to detect the molecular ion peak corresponding to the expected mass of this compound.
Visualizing the Quality Control Workflow
The following diagram illustrates the typical workflow for the quality control of this compound, from the initial synthesis to the final release of the product.
Caption: Quality Control Workflow for this compound.
Logical Comparison of Quality Attributes
The impact of lot-to-lot variability on the final ADC product is a critical consideration. The diagram below provides a logical comparison of how variations in key quality attributes of the linker can affect the characteristics of the resulting ADC.
Caption: Impact of Linker Quality on ADC Characteristics.
By implementing rigorous quality control measures and maintaining tight specifications for this compound, researchers and manufacturers can ensure the production of consistent and reliable ADCs, ultimately leading to safer and more effective cancer therapies. The data and workflows presented here provide a framework for evaluating and comparing the quality of this critical ADC component.
Safety Operating Guide
Essential Guide to the Safe Disposal of (S,E)-Tco2-peg4-cooh
Immediate Safety and Handling Precautions
Before handling (S,E)-Tco2-peg4-cooh, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against potential splashes, dust, or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] Gloves must be inspected before use.[1] | Prevents direct skin contact with the chemical. |
| Body Protection | A laboratory coat or fire/flame resistant and impervious clothing.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. Work in a well-ventilated area, preferably a chemical fume hood. | Avoids inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form or in solution, requires careful segregation and clear labeling to facilitate proper handling by your institution's environmental health and safety (EHS) department.
-
Segregation of Waste : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Solid Waste : Collect contaminated consumables such as pipette tips, tubes, and weighing paper in a designated, leak-proof container.
-
Liquid Waste : Aqueous or solvent-based solutions containing this compound should be collected in a separate, clearly labeled waste container.
-
-
Container Labeling : All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
Appropriate hazard warnings (based on available data for similar compounds, this may include skin and eye irritation)
-
The date of accumulation
-
-
Storage of Waste :
-
Waste containers should be kept securely closed at all times, except when adding waste.
-
Store the waste in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal :
-
Once a waste container is full, or after a storage period defined by your institutional policy (often not exceeding one year), arrange for pickup by your EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Spill Cleanup Protocol
In the event of a small spill, follow these steps to ensure safe and effective cleanup:
-
Restrict Access : Immediately limit access to the spill area.
-
Wear Appropriate PPE : Before addressing the spill, ensure you are wearing the recommended PPE.
-
Contain the Spill :
-
For a solid spill : Gently cover the spill with an inert, non-combustible absorbent material like vermiculite or sand to avoid creating dust. Carefully sweep the material into a designated hazardous waste container.
-
For a liquid spill : Absorb the spill with inert material, such as absorbent pads. Collect the contaminated absorbent material into a hazardous waste container.
-
-
Decontaminate the Area :
-
Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
For glassware that has come into contact with the compound, rinse with a suitable solvent (e.g., ethanol or acetone). Collect the initial rinsate as hazardous waste.
-
-
Wash Hands : After cleanup is complete, wash hands thoroughly with soap and water.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling (S,E)-Tco2-peg4-cooh
For researchers, scientists, and drug development professionals utilizing (S,E)-Tco2-peg4-cooh, a comprehensive understanding of its handling, storage, and disposal is paramount for ensuring laboratory safety and experimental integrity. This document provides essential procedural guidance, drawing from safety data for closely related compounds and general best practices for chemical hygiene.
This compound is a molecule combining a trans-cyclooctene (TCO) group with a polyethylene glycol (PEG) linker terminating in a carboxylic acid. The TCO moiety is a highly reactive strained alkene used in bioorthogonal "click" chemistry, specifically in reactions with tetrazines. Due to this inherent reactivity, proper handling procedures are critical.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, based on information for structurally similar compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects eyes from potential splashes or aerosols of the compound. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile or neoprene). | Prevents direct skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat. For larger quantities or risk of splashing, a disposable gown made of polyethylene-coated polypropylene or other resistant laminate materials is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handled in a well-ventilated area. If dust or aerosols may be generated, or if working outside of a fume hood, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of the compound. |
Operational Plans: Handling and Storage
Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidental exposure.
Handling:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Recommended storage temperature is typically -20°C for long-term stability.
-
Protect from light, as PEG derivatives can be light-sensitive.
-
For optimal stability, store under an inert atmosphere such as argon or nitrogen.
First Aid Measures
In the event of exposure, immediate action is necessary. The following table outlines the appropriate first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
Disposal Plan
The disposal of this compound and its waste should be conducted in accordance with local, state, and federal regulations. As a guiding principle, chemical waste should be managed to minimize environmental impact.
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), should be considered chemical waste.
-
Segregate this waste from other laboratory waste streams.
Disposal Procedure:
-
Collect Waste: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Degradation Consideration: Trans-cyclooctene (TCO) compounds can be unstable and may isomerize to the less reactive cis-cyclooctene (CCO) or form other degradation products, especially if stored improperly or for extended periods. While specific degradation products of this compound are not fully characterized, it is prudent to handle the waste as if it contains the original reactive compound.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow and Safety Checkpoints
To ensure safety throughout the experimental process, a structured workflow with integrated safety checks is recommended.
Caption: A typical workflow for handling this compound, highlighting key safety checkpoints.
This guidance is intended to provide a framework for the safe handling of this compound. It is essential for all users to be familiar with their institution's specific safety protocols and to consult with their environmental health and safety department for any questions or concerns.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
